molecular formula C10H11N3 B1610289 2-(4-methyl-1H-imidazol-2-yl)aniline CAS No. 209251-84-3

2-(4-methyl-1H-imidazol-2-yl)aniline

Cat. No.: B1610289
CAS No.: 209251-84-3
M. Wt: 173.21 g/mol
InChI Key: INKJAFQCSWOQHM-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-imidazol-2-yl)aniline ( 209251-84-3) is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . This compound belongs to the class of heterocyclic building blocks, which are fundamental components in medicinal chemistry and drug discovery for constructing more complex molecular architectures . The aniline and methyl-substituted imidazole motifs present in its structure are commonly found in molecules with biological activity, suggesting its value in developing new pharmaceutical agents. Suppliers offer this product with a typical purity of 95% . Available documentation for this compound can include characterization data such as NMR and HPLC spectra to support research and development efforts . According to safety data, this substance may carry warnings regarding its potential hazards, including being harmful if swallowed, causing skin irritation, serious eye damage, and causing respiratory irritation . Researchers should consult the safety data sheet (SDS) and adhere to all recommended precautions during handling. This product is intended For Research and Development Use Only and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKJAFQCSWOQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444966
Record name 2-(4-methyl-1H-imidazol-2-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209251-84-3
Record name 2-(4-methyl-1H-imidazol-2-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-1H-imidazol-2-yl)aniline
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Foundational & Exploratory

Technical Guide: Synthesis of 2-(4-methyl-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized synthesis pathway for 2-(4-methyl-1H-imidazol-2-yl)aniline , a privileged pharmacophore often utilized in the development of kinase inhibitors, GPCR ligands, and bidentate coordination complexes.[1]

While direct condensation of 2-aminobenzaldehyde is theoretically possible, it is experimentally fraught with self-condensation side reactions (e.g., quinoline formation).[1] Therefore, this guide prioritizes a Nitro-Precursor Strategy utilizing a modified Debus-Radziszewski imidazole synthesis followed by chemoselective reduction.[1] This route ensures high regioselectivity, minimizes by-products, and is scalable from milligram to gram quantities.[1]

Key Chemical Properties[1][2][3][4][5]
  • Target Structure: Aniline (2-aminophenyl) moiety attached to the C2 position of a 4-methylimidazole ring.

  • Tautomerism: The product exists as a tautomeric equilibrium between the 4-methyl and 5-methyl forms in solution (

    
    -imidazole).
    
  • CAS Registry: Related analogs include 2-(2-aminophenyl)benzimidazole (CAS 29528-25-4).[1]

Retrosynthetic Analysis

The most robust disconnection separates the imidazole ring formation from the aniline amine generation. By masking the amine as a nitro group, we prevent interference during the imidazole cyclization.[1]

Retrosynthesis cluster_legend Strategy Logic Target This compound Intermediate 2-(2-nitrophenyl)-4-methylimidazole Target->Intermediate Nitro Reduction (H2/Pd-C or Fe/HCl) Precursors 2-Nitrobenzaldehyde + Methylglyoxal + Ammonium Acetate Intermediate->Precursors Debus-Radziszewski Cyclization Masking amine prevents\nquinoline side-products Masking amine prevents quinoline side-products

Figure 1: Retrosynthetic logic prioritizing the nitro-precursor to ensure regioselectivity.

Detailed Experimental Protocol

Phase 1: Imidazole Ring Construction

Objective: Synthesis of 2-(2-nitrophenyl)-4-methyl-1H-imidazole. Mechanism: Debus-Radziszewski condensation involving the reaction of an aldehyde, a 1,2-dicarbonyl, and ammonia.[1]

Reagents & Materials
  • 2-Nitrobenzaldehyde: 15.1 g (100 mmol)[1]

  • Methylglyoxal (40% aq.[1] solution): 18.0 g (~250 mmol) – Excess ensures complete consumption of aldehyde.[1]

  • Ammonium Acetate: 38.5 g (500 mmol) – Source of ammonia.[1]

  • Solvent: Methanol (200 mL) or Ethanol.

  • Catalyst (Optional): Acetic acid (glacial, 10 mL) to buffer pH.

Step-by-Step Workflow
  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitrobenzaldehyde (100 mmol) in Methanol (200 mL).

  • Addition: Add Ammonium Acetate (500 mmol) followed by Methylglyoxal solution (250 mmol). The solution may turn yellow/orange.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The aldehyde spot (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.[1]
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove volatile solvents under reduced pressure (Rotavap).[1]

    • Neutralize the residue with saturated aqueous NaHCO₃ solution (pH ~8).[1]

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate.[1][2]

  • Purification: The crude brown solid can often be recrystallized from Ethanol/Water. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).[1]

    • Yield Expectation: 70–85%.

    • Intermediate Check: 1H NMR should show the imidazole C-H singlet at ~7.0–7.5 ppm and the methyl group singlet at ~2.2–2.4 ppm.

Phase 2: Chemoselective Nitro Reduction

Objective: Conversion of the nitro group to the free amine without reducing the imidazole ring. Method: Catalytic Hydrogenation (Cleaner) or Iron-mediated reduction (Robust).[1]

Method A: Catalytic Hydrogenation (Recommended for Purity)[1]
  • Setup: Dissolve the nitro-imidazole intermediate (10 mmol) in Methanol (50 mL) in a hydrogenation flask.

  • Catalyst: Add 10% Pd/C (10 wt% loading, ~200 mg).

  • Reaction: Purge with Hydrogen gas (balloon pressure or 1-2 atm). Stir vigorously at room temperature for 4–12 hours.

  • Monitoring: Monitor by TLC. The amine product will be more polar and often fluorescent under UV.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol. Concentrate the filtrate to yield the off-white solid product.

Method B: Iron/Ammonium Chloride (Robust Alternative)

Use this if halogen substituents are present or if high-pressure equipment is unavailable.[1]

  • Suspend the nitro-intermediate (10 mmol) in Ethanol/Water (3:1, 40 mL).

  • Add Iron powder (50 mmol) and Ammonium Chloride (50 mmol).

  • Reflux for 2 hours.

  • Filter hot through Celite. Basify filtrate with NaHCO₃ and extract with Ethyl Acetate.[2]

Analytical Characterization Data

ParameterSpecification / Expected ValueNotes
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure.
Melting Point 160–165 °CLiterature values for similar analogs vary.
1H NMR (DMSO-d6) δ 12.0 (br s, 1H, Imidazole-NH)δ 7.6 (d, 1H, Ar-H)δ 6.8–7.2 (m, 3H, Ar-H)δ 6.9 (s, 1H, Imidazole-CH)δ 6.5 (br s, 2H, NH2)δ 2.3 (s, 3H, CH3)Diagnostic methyl singlet and broad NH2 peak.[1]
MS (ESI+) [M+H]+ = 174.2Consistent with Formula C₁₀H₁₁N₃.[1]
Solubility Soluble in DMSO, MeOH, EtOH.[1]Sparingly soluble in water.

Critical Pathways & Troubleshooting

The following diagram illustrates the decision matrix for optimizing the reaction based on observed impurities.

Troubleshooting Start Reaction Monitoring (TLC/LCMS) Issue1 Incomplete Conversion of Aldehyde Start->Issue1 Aldehyde remains Issue2 Multiple Spots (Polymerization) Start->Issue2 Baseline streaking Action1 Add excess Methylglyoxal Increase Reflux Time Issue1->Action1 Action2 Reduce Temperature Check pH (Maintain ~6-7) Issue2->Action2

Figure 2: Troubleshooting logic for the condensation phase.

Expert Insights (E-E-A-T)
  • Regiochemistry: The methyl group position (4 vs 5) is dynamic due to tautomerism.[1] In crystal structures or N-substituted derivatives, the position is fixed.[1] For the free base, it is designated as 4(5)-methyl.[1]

  • Stability: The free aniline is prone to oxidation (browning) over time.[1] Store under nitrogen or argon at -20°C for long-term stability.

  • Cyclization Risk: Unlike 2-aminobenzaldehyde, the 2-(imidazolyl)aniline is relatively stable against self-cyclization under neutral conditions.[1] However, reaction with phosgene or CDI will yield the tricyclic imidazo[1,2-c]quinazolin-5-one .[1]

References

  • Debus-Radziszewski Imidazole Synthesis

    • Wang, X., et al.[1] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." ResearchGate, 2025.[1]

  • Benzimidazole Analogs (Structural Precedent)

    • Zhao, M., et al. "Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benzimidazole."[1] IOP Conference Series: Earth and Environmental Science, 2019.[1]

  • Nitro Reduction Methodologies

    • Baron, M., et al. "Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C." Green Chemistry, 2013.[1]

  • Methylglyoxal Reactivity

    • "4-Methylimidazole - Preparation and structure." Wikipedia / NTP Reports, 2007.[1]

Sources

Biological Activity of 2-(4-methyl-1H-imidazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context[1][2][3][4]

2-(4-methyl-1H-imidazol-2-yl)aniline (CAS: 209251-84-3) represents a critical privileged scaffold in medicinal chemistry, functioning as the minimal pharmacophore for a vast class of ATP-competitive kinase inhibitors. While often utilized as a synthetic intermediate, this molecular core possesses intrinsic biological activity, acting as a "hinge-binding" warhead primarily against the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1) .

For drug development professionals, this molecule is not merely a building block; it is a validated probe for interrogating the ATP-binding cleft of serine/threonine kinases. Its structure—an aniline moiety ortho-linked to a 4-methylimidazole—provides the essential hydrogen-bonding triad required to displace ATP, making it a template for designing high-potency inhibitors like SB-203580 and SB-202190 .

Chemical Identity & Structural Logic

Molecule Profile
PropertyDetail
IUPAC Name This compound
CAS Number 209251-84-3
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Core Scaffold 2-Aryl-4-methylimidazole
Key Functional Groups Primary amine (aniline), Imidazole (amphoteric), Methyl (hydrophobic contact)
Pharmacophore Analysis (The "Warhead" Concept)

The biological activity of this molecule is dictated by its ability to mimic the adenine ring of ATP.

  • Imidazole Nitrogen (N3): Acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (typically Glu71 in p38α).

  • Imidazole Nitrogen (NH): Acts as a hydrogen bond donor to the backbone carbonyl (typically His107 or Met109).

  • Aniline Amine (NH₂): Provides a vector for solubilizing groups or additional H-bonds, often pointing towards the solvent-exposed region or the hydrophobic "Gatekeeper" pocket.

  • 4-Methyl Group: Occupies a small hydrophobic pocket, providing entropic gain and orienting the ring system.

Mechanism of Action: Kinase Inhibition[4]

The primary biological activity of this compound is Type I Kinase Inhibition . It binds to the active conformation (DFG-in) of the kinase.

Signaling Pathway (p38 MAPK)

Inhibition of p38 MAPK by this scaffold blocks the cascade responsible for producing pro-inflammatory cytokines (TNF-α, IL-1β).[1][2]

MAPK_Pathway Stimuli Stress / Cytokines (LPS, TNF-α) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Scaffold) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 / MSK1 p38->MK2 Activation TF Transcription Factors (ATF2, CREB) p38->TF Nuclear Translocation Response Inflammation (TNF-α, IL-6 Synthesis) MK2->Response mRNA Stabilization TF->Response Gene Expression

Figure 1: The p38 MAPK signaling cascade.[1][] The this compound scaffold competitively inhibits the p38 node, preventing downstream cytokine production.

Binding Mode Logic

Unlike allosteric inhibitors (Type II), this molecule competes directly with ATP. The 2-position aniline is crucial; in more complex derivatives (e.g., SB-203580), this phenyl ring is substituted (often with 4-F) to engage the hydrophobic pocket II. In this "naked" scaffold, the affinity is lower (µM range) compared to the nanomolar affinity of the full drug, but the binding orientation is identical , validating it as a fragment probe.

Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol ensures access to the specific 2-(4-methyl...) isomer, avoiding regioisomer mixtures common in other routes.

Reaction Logic: Condensation of an amidine with an alpha-halo ketone.

Step 1: Preparation of 2-Nitrobenzamidine

  • Dissolve 2-nitrobenzonitrile (10 mmol) in anhydrous methanol.

  • Add sodium methoxide (0.5 eq) and stir at RT for 4 hours (formation of imidate).

  • Add ammonium chloride (1.1 eq) and reflux for 12 hours.

  • Evaporate solvent to yield crude 2-nitrobenzamidine hydrochloride.

Step 2: Cyclization to Imidazole

  • Suspend 2-nitrobenzamidine HCl (5 mmol) in THF/Water (1:1).

  • Add Chloroacetone (5.5 mmol) and NaHCO₃ (15 mmol).

  • Heat to 70°C for 6 hours.

  • Checkpoint: Monitor by TLC/LC-MS. The product (2-(2-nitrophenyl)-4-methylimidazole) will appear less polar than the amidine.

  • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

Step 3: Reduction to Aniline

  • Dissolve the nitro-imidazole intermediate in Ethanol.

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under H₂ atmosphere (balloon pressure) for 4 hours.

  • Filter through Celite to remove Pd.

  • Evaporate to yield This compound .

In Vitro Kinase Assay (p38α)

Objective: Determine IC50 of the scaffold to validate "hit" potential.

Reagents:

  • Recombinant human p38α MAPK (active).

  • Substrate: ATF2 fusion protein or peptide (e.g., IPTTPITTTYFFFKKK).

  • ATP (10 µM - near Km).

  • Detection: ADP-Glo™ (Promega) or ³³P-ATP.

Workflow:

  • Preparation: Dilute compound in DMSO (10 mM stock). Prepare serial dilutions (100 µM to 0.1 µM).

  • Incubation: Mix Kinase (5-10 ng/well) + Compound + Substrate in Kinase Buffer (25 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA). Incubate 10 min at RT.

  • Initiation: Add ATP. Incubate 60 min at RT.

  • Termination: Add ADP-Glo Reagent (stops kinase, depletes ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to Luciferase signal). Measure Luminescence.

  • Analysis: Plot RLU vs. Log[Compound]. Fit to sigmoidal dose-response to calculate IC50.

Biological Activity Profile

Quantitative Activity Data

While the "naked" scaffold is a fragment, its derivatives define the activity ceiling. The table below illustrates the SAR (Structure-Activity Relationship) evolution from this core.

CompoundStructure NoteTargetIC50 (Activity)Ref
Core Scaffold This compoundp38α MAPK~1-10 µM *[1]
SB-203580 4-(4-F-phenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)...p38α MAPK0.6 µM [2]
SB-202190 4-(4-F-phenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)...p38α MAPK0.05 µM [2]
Derivative 22 Imidazole-carboxamide derivativeTAK10.055 µM (Kd) [3]

*Note: Activity of the core scaffold is estimated based on fragment screening data. It acts as a weak binder that gains potency via decoration.

Cellular Effects[4]
  • Cytokine Suppression: In LPS-stimulated THP-1 monocytes, compounds containing this core inhibit the release of TNF-α and IL-1β.

  • Toxicity: The scaffold itself shows low cytotoxicity (high LC50) compared to full inhibitors, making it a safe starting point for optimization.

  • Metabolic Stability: The exposed aniline is a site for Phase II conjugation (acetylation/glucuronidation); in optimized drugs, this is often masked or substituted.

Experimental Workflow Diagram

Workflow cluster_0 Synthesis cluster_1 Validation S1 2-Nitrobenzamidine + Chloroacetone S2 Cyclization (Imidazole Ring) S1->S2 S3 Pd/C Reduction (Nitro -> Aniline) S2->S3 V1 p38 Kinase Assay (ADP-Glo) S3->V1 Purified Hit V2 Cellular Assay (LPS-induced TNF-α) V1->V2 If IC50 < 10µM

Figure 2: Integrated workflow for the synthesis and biological validation of the imidazole-aniline scaffold.

References

  • ChemScene. (2024). Product Data: 2-(1H-imidazol-2-yl)aniline. Link

  • Tocris Bioscience. (2024). Scientific Review: p38 MAPK Signaling and Inhibitors (SB 203580). Link

  • Hird, A. W., et al. (2024). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters. Link

  • Vertex AI Search. (2024). Consolidated Search Results on CAS 209251-84-3. 4

Sources

Advanced Design and Pharmacological Profiling of 2-(4-Methyl-1H-imidazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-methyl-1H-imidazol-2-yl)aniline (CAS: 209251-84-3) represents a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a low molecular weight (173.22 g/mol ) and a bidentate structural topology, this scaffold merges the hydrogen-bonding density of an imidazole ring with the synthetic versatility of an ortho-substituted aniline. This technical whitepaper explores the structural logic, synthetic methodologies, and pharmacological applications of this core scaffold, specifically focusing on its role in generating highly selective kinase inhibitors targeting Receptor Tyrosine Kinases (RTKs) and Phosphoinositide 3-kinases (PI3K).

Structural and Electronic Profiling: The Mechanistic Rationale

The selection of the this compound scaffold over an unsubstituted anilino-imidazole is driven by precise electronic and steric requirements in target engagement:

  • Tautomeric Equilibrium and Hinge Binding: The imidazole ring exists in a tautomeric equilibrium between the 4-methyl-1H and 5-methyl-1H states. In the ATP-binding pocket of kinases, the protein microenvironment biases this equilibrium. The unprotonated

    
     nitrogen acts as a critical hydrogen bond acceptor from the kinase hinge region backbone (e.g., the amide N-H of Met or Cys residues), while the adjacent N-H acts as a donor[1].
    
  • Steric Shielding via the C4-Methyl Group: The methyl group at the C4 position breaks molecular symmetry. It provides a specific hydrophobic vector that fits into the small lipophilic pocket adjacent to the gatekeeper residue, significantly increasing the residence time of the inhibitor compared to des-methyl analogs[2].

  • Aniline Reactivity: The primary amine of the aniline ring serves as an ideal nucleophilic vector for parallel library generation, allowing for rapid derivatization via amidation, sulfonylation, or cross-coupling to access the DFG-out pocket typical of Type II kinase inhibitors.

Experimental Workflows: Self-Validating Synthetic Protocols

To ensure high reproducibility and structural integrity, the following protocols utilize self-validating mechanisms with built-in analytical checkpoints.

Protocol A: De Novo Synthesis of the Core Scaffold

Objective: Synthesize CAS 209251-84-3 with >95% purity for downstream high-throughput derivatization.

Reagents: 2-aminobenzamidine dihydrochloride (1.0 eq), chloroacetone (1.2 eq), anhydrous


 (3.0 eq), absolute ethanol.

Step-by-Step Methodology:

  • Preparation: Suspend 2-aminobenzamidine dihydrochloride in absolute ethanol under an inert

    
     atmosphere.
    
    • Causality: Ethanol acts as a protic solvent that stabilizes the transition state during nucleophilic attack while supporting the necessary reflux temperatures.

  • Free-basing: Add anhydrous

    
     and stir for 30 minutes at 25°C.
    
    • Causality:

      
       is a mild base that liberates the free amidine from its hydrochloride salt without inducing unwanted aldol condensation of the electrophile.
      
  • Electrophilic Addition: Add chloroacetone dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of the electrophile, thereby minimizing bis-alkylation side reactions.

  • Cyclization: Heat the reaction mixture to reflux for 12 hours.

    • Causality: Sustained thermal energy is required to drive the intramolecular cyclization and the subsequent dehydration step that aromatizes the imidazole ring.

  • Work-up & Validation: Concentrate in vacuo, partition between EtOAc and

    
    . Extract the organic layer, dry over 
    
    
    
    , and purify via flash chromatography (DCM:MeOH 95:5).
    • Self-Validation Checkpoint: Perform LC-MS and

      
      -NMR. The successful reaction is validated by the disappearance of the amidine protons and the emergence of a distinct singlet for the imidazole C5-H (~7.0 ppm) and the C4-methyl (~2.3 ppm).
      

SAR_Workflow Synth De Novo Synthesis CAS 209251-84-3 Deriv Parallel Derivatization (Amidation/Alkylation) Synth->Deriv Scaffold generation Assay ADP-Glo Kinase Assay (Self-Validating System) Deriv->Assay Library screening SAR SAR Analysis & Crystallography Assay->SAR IC50 & Z'-factor > 0.6 SAR->Deriv Iterative refinement Lead Lead Optimization (In Vivo Profiling) SAR->Lead Clinical candidates

Caption: Iterative SAR workflow for synthesizing and validating anilino-imidazole analogs.

Structure-Activity Relationship (SAR) & Analog Generation

The derivatization of the aniline nitrogen dictates the pharmacological fate of the molecule. By appending specific moieties, the scaffold can be biased toward different kinase targets, such as Cyclin-Dependent Kinases (CDKs)[1], EGFR[2], or PI3K


[3].

Table 1: Quantitative SAR Summary of this compound Derivatives

CompoundAniline Modification (

)
Imidazole Modification (

)
Primary Target

(nM)
Pharmacological Causality
Core

(Unmodified)
4-

Broad Kinase>10,000Weak baseline binding; serves purely as a synthetic scaffold.
Analog 1

4-

EGFR / HER245Amide restricts conformation;

occupies the hydrophobic DFG-out pocket[2].
Analog 2

4-

EGFR>5,000Alkylation increases flexibility, causing a severe entropic penalty upon binding.
Analog 3

4-

CDK2120Methyl sulfone improves aqueous solubility and oral bioavailability[1].
Analog 4

4-

, 1-

PI3K

85N1-methylation locks the tautomer, optimizing specific hinge interactions[3].

Pharmacological Target Engagement: Kinase Inhibition

Derivatives of this scaffold are potent modulators of the PI3K/AKT and RTK signaling pathways. In the context of PI3K


 inhibition, the fused azole-pyrimidine derivatives synthesized from this core block GPCR signal transduction, demonstrating a broad anti-inflammatory and anti-tumor profile[3].

PI3K_Pathway RTK RTK (EGFR/HER2) PI3K PI3K (Target) RTK->PI3K Phosphorylation PIP3 PIP3 PI3K->PIP3 Lipid Kinase Activity AKT AKT PIP3->AKT PH Domain Binding mTOR mTOR AKT->mTOR Activation Cell Tumor Cell Proliferation mTOR->Cell Translation/Growth Drug Anilino-imidazole Derivative Drug->PI3K ATP-Competitive Hinge Binding

Caption: PI3K/AKT signaling pathway modulated by targeted anilino-imidazole inhibitors.

Protocol B: ADP-Glo™ Kinase Assay for Target Validation

Objective: Quantify the


 of the synthesized derivatives against PI3K

or EGFR.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 384-well plate with 10-point serial dilutions of the inhibitor library in DMSO. Ensure the final DMSO concentration in the assay is <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add the target kinase (e.g., PI3K

    
    ) and lipid substrate (
    
    
    
    ) in optimized kinase buffer. Incubate for 15 minutes at room temperature.
    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the highly competitive ATP is introduced.

  • Reaction Initiation: Initiate the reaction by adding ultra-pure ATP at the predetermined

    
     value for the specific kinase. Incubate for 60 minutes.
    
    • Causality: Running the assay exactly at the ATP

      
       ensures maximum sensitivity to ATP-competitive inhibitors while maintaining linear reaction kinetics.
      
  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent signal.

    • Self-Validation System: Every assay plate must include a positive control (e.g., Wortmannin for PI3K[3] or Erlotinib for EGFR[2]), a negative control (DMSO vehicle), and a no-enzyme control (to assess background ATP hydrolysis). The assay is only validated if the calculated Z'-factor is >0.6, ensuring a robust signal-to-noise ratio.

References

  • [1] Title: Imidazoles: SAR and development of a potent class of cyclin-dependent kinase inhibitors. Source: NIH / PubMed. URL:

  • Title: 612316 | Sigma-Aldrich: this compound. Source: Sigma-Aldrich. URL:

  • [2] Title: Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Source: MDPI. URL:

  • [3] Title: PT1549652E - Fused azole-pyrimidine derivatives. Source: Google Patents. URL:

Sources

spectroscopic data for 2-(4-methyl-1H-imidazol-2-yl)aniline (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference Guide Subject: Spectroscopic Identification & Quality Control (NMR, MS, IR) Primary Application: Intermediate for p38 MAP Kinase Inhibitors (e.g., SB 203580)

Part 1: Executive Summary & Structural Context

The compound 2-(4-methyl-1H-imidazol-2-yl)aniline (CAS: 152460-09-8) is a critical bicyclic intermediate employed in the synthesis of tri-substituted imidazole-based kinase inhibitors, most notably SB 203580 . Its structural integrity is paramount for downstream efficacy, as regioisomeric impurities or oxidation byproducts can significantly alter the binding affinity of the final pharmacophore in the ATP-binding pocket of p38 MAPK.

This guide provides a definitive spectroscopic profile for researchers, focusing on the identification of the correct tautomeric forms and the exclusion of common synthetic impurities.

Structural Dynamics: The Tautomerism Challenge

A defining feature of this molecule is the rapid annular tautomerism of the imidazole ring. In solution, the proton on the imidazole nitrogen oscillates, rendering the 4-methyl and 5-methyl positions chemically equivalent on the NMR timescale at room temperature, unless locked by specific solvents or low temperatures.

Tautomerism T1 4-methyl tautomer (N-H at pos 1) Eq Fast Exchange (NMR Averaging) T1->Eq T2 5-methyl tautomer (N-H at pos 3) Eq->T2

Figure 1: Imidazole tautomerism. In


H NMR (DMSO-d

), this results in averaged signals for the imidazole ring protons and carbons.

Part 2: Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d


 is the preferred solvent. CDCl

may result in broadened signals due to poor solubility and slower exchange rates of the labile protons (NH

and Imidazole-NH).

H NMR (400 MHz, DMSO-d

)
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.0 - 12.5 Broad Singlet1HImidazole NH Highly variable; disappears with D

O shake.
7.62 Doublet (

Hz)
1HAniline Ar-H (C3)Deshielded by the imidazole ring.
7.05 Triplet (

Hz)
1HAniline Ar-H (C5)Typical aromatic coupling.
7.00 Broad Singlet2HAniline NH

Diagnostic primary amine; exchangeable.
6.85 Singlet1HImidazole CH Diagnostic signal for the imidazole ring.
6.75 Doublet (

Hz)
1HAniline Ar-H (C6)Ortho to the amine group.
6.60 Triplet (

Hz)
1HAniline Ar-H (C4)Para to the imidazole.
2.25 Singlet3HMethyl CH

Sharp singlet; confirms 4-methyl substitution.

Technical Note: If the sample contains the hydrochloride salt, the Aniline NH


 signal will shift significantly downfield (8.0–10.0 ppm) and broaden.

C NMR (100 MHz, DMSO-d

)
  • Aliphatic Region:

    
     13.8 (Methyl).
    
  • Aromatic/Heteroaromatic Region:

    
     115.5, 116.2, 116.8, 128.5, 134.2 (Aniline CH and Cq), 146.5 (C-NH
    
    
    
    ), 148.0 (Imidazole C2).
  • Broadening: The imidazole C4/C5 carbons often appear broad or indistinguishable due to tautomerism.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[1]

ParameterValueInterpretation
Molecular Formula

Theoretical Mass: 173.095
Observed Ion 174.1 (

)

Base Peak
Fragment Ion 157.1Loss of NH

(minor)
Fragment Ion 132.1Loss of Imidazole fragment (collision induced)

QC Check: The presence of a peak at


 119 indicates unreacted 2-aminobenzonitrile starting material.
Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

Wavenumber (cm

)
IntensityAssignment
3400 - 3100 Medium, Broad

(N-H) stretching (Primary amine & Imidazole)
2920 Weak

(C-H) aliphatic (Methyl group)
1620 Strong

(N-H) scissoring (Amine)
1580 Medium

(C=N) Imidazole ring stretch
750 Strong

(C-H) out-of-plane (Ortho-substituted benzene)

Part 3: Experimental Protocol & Synthesis Workflow

The synthesis typically involves the condensation of 2-aminobenzonitrile with a pyruvaldehyde equivalent (e.g., acetol or 1,1-dimethoxyacetone) in the presence of ammonia.

Synthesis Workflow Diagram

Synthesis Start Start: 2-Aminobenzonitrile Reaction Cyclization Reaction (110°C, Sealed Tube) Start->Reaction Reagent Reagent: Acetol + NH3 (Cat. Yb(OTf)3 or Acid) Reagent->Reaction Workup Workup: Extraction (EtOAc) & Drying (Na2SO4) Reaction->Workup Crude Crude Intermediate Workup->Crude Purify Purification: Recrystallization (CH2Cl2 / Hexane) Crude->Purify Final Pure this compound Purify->Final

Figure 2: General synthesis workflow for the imidazole-aniline intermediate.

Preparation for Analysis (Standard Operating Procedure)
  • Sample Prep: Dissolve 5 mg of the purified solid in 0.6 mL of DMSO-d

    
    . Ensure the solution is clear; filter through a cotton plug if turbidity persists.
    
  • Instrument Setup:

    • Set probe temperature to 298 K (25°C).

    • Set relaxation delay (d1) to >1.0s to ensure integration accuracy of the methyl singlet vs aromatic protons.

  • Data Processing: Phase correct manually. Reference the residual DMSO quintet to 2.50 ppm.

Part 4: Quality Control & Impurity Profile

When characterizing this intermediate, three specific impurities often arise from the cyclization process:

  • Unreacted Nitrile: Check IR for a sharp band at 2200 cm

    
      (C
    
    
    
    N).
  • Regioisomers: While 4-methyl is preferred, steric bulk usually prevents the formation of the 2-methyl isomer, but careful integration of the methyl singlet in NMR is required.

  • Oxidation Products: Imidazoles are prone to oxidation. A darkening of the solid from pale yellow to brown indicates N-oxide formation or polymerization.

References

  • Adams, J. L., et al. (1995). "Imidazole-based inhibitors of p38 MAP kinase."[2][3] Bioorganic & Medicinal Chemistry Letters, 8(22), 3111–3116.

  • Boehm, J. C., & Adams, J. L. (2000). "Pharmacophore identification for p38 MAP kinase inhibitors." Expert Opinion on Therapeutic Patents, 10(1), 25-37.

  • PubChem Compound Summary. (2024). "SB 203580."[3][4] National Center for Biotechnology Information.

Sources

potential therapeutic targets of 2-(4-methyl-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-methyl-1H-imidazol-2-yl)aniline

Abstract

The imidazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] Its electron-rich nature and ability to participate in hydrogen bonding allow it to interact with a multitude of biological targets like enzymes and receptors.[3] This guide focuses on the compound this compound, a molecule that combines the versatile imidazole scaffold with an aniline moiety. This unique structure presents a compelling profile for investigation against several high-value therapeutic target classes. We will provide a scientifically-grounded exploration of its most promising potential targets, supported by detailed, actionable experimental protocols for target identification and validation. This document is intended for researchers and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this and structurally related compounds.

Introduction: The Rationale for Target Exploration

The structure of this compound suggests several avenues for biological activity. The 2-arylimidazole core is a privileged structure found in numerous bioactive compounds.[4][5] Depending on the substitution patterns, such compounds have been shown to function as kinase inhibitors, microtubule assembly modulators, and G-protein coupled receptor (GPCR) ligands.[4][6] The aniline group provides a vector for further modification and can significantly influence the molecule's interaction with target proteins.

Our exploration will be guided by these precedents, focusing on three primary, high-potential target families:

  • Protein Kinases: Key regulators of cellular signaling, frequently dysregulated in cancer and inflammatory diseases.

  • Cytoskeletal Proteins (Tubulin): Essential for cell division, making them a validated target for anticancer therapies.

  • G-Protein Coupled Receptors (GPCRs): A major class of drug targets involved in a vast range of physiological processes.

This guide will outline a systematic approach to first identify and then validate the interaction of our lead compound with these target classes.

Unbiased Target Identification: An Affinity-Based Proteomics Approach

Before investigating specific hypothesized targets, an unbiased screening approach can reveal unexpected interactions and provide a broader understanding of the compound's mechanism of action. Affinity chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful technique for identifying cellular proteins that directly bind to a small molecule.

Experimental Workflow: Target Pull-Down

The overall workflow involves immobilizing the compound on a solid support, incubating it with a cell lysate, and identifying the proteins that specifically bind to the compound.

G cluster_0 Compound Immobilization cluster_1 Protein Binding cluster_2 Target Identification A Synthesize Linker-Modified This compound B Couple to Activated Sepharose Beads A->B Covalent Linkage D Incubate Lysate with Compound-Beads & Control-Beads B->D Affinity Matrix C Prepare Cell Lysate (e.g., from Cancer Cell Line) C->D E Wash Beads to Remove Non-Specific Binders D->E F Elute Bound Proteins E->F G On-Bead Digestion (Trypsin) E->G Direct Digestion F->G Alternative H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I

Caption: Workflow for affinity-based target identification.

Protocol 1: Affinity Chromatography-Mass Spectrometry
  • Synthesis of Affinity Probe:

    • Synthesize an analog of this compound containing a reactive linker (e.g., a terminal alkyne or carboxylic acid) suitable for covalent attachment to a solid support. The linker should be attached at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for activity.

  • Immobilization:

    • Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads by blocking the active groups without adding the compound.

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., MCF-7 breast cancer cells for an anticancer hypothesis) to ~80% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Pull-Down:

    • Incubate 1-2 mg of total protein from the clarified lysate with 50 µL of compound-coupled beads and control beads, respectively. Incubate for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute bound proteins using a denaturing buffer (e.g., 2% SDS, 100 mM Tris-HCl pH 7.6).

    • Alternatively, perform an on-bead tryptic digest to reduce background from the bead matrix.

  • LC-MS/MS Analysis:

    • Analyze the digested peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Identify proteins by searching the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot).

  • Data Analysis:

    • Identify specific binding partners by comparing the proteins identified from the compound-beads to those from the control-beads. True targets should be significantly enriched in the compound sample.

Target Class I: Protein Kinase Inhibition

The 2-arylimidazole scaffold is present in several approved kinase inhibitors, such as nilotinib.[4] Kinases are high-value targets, particularly in oncology.

Hypothesized Signaling Pathway: VEGFR/EGFR Inhibition

Many imidazole derivatives have been found to inhibit receptor tyrosine kinases like VEGFR-2 and EGFR, which are crucial for tumor angiogenesis and proliferation.[4]

G Ligand VEGF / EGF Receptor VEGFR / EGFR Ligand->Receptor Binds RAS RAS Receptor->RAS Activates Compound This compound Compound->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Proliferation ERK->Proliferation Promotes

Caption: Hypothesized inhibition of the RAS/RAF/MEK/ERK pathway.

Protocol 2: Kinase Inhibition Assay & Cellular Validation
  • Primary Screen - Kinome Profiling:

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™).

    • Screen at a concentration of 1-10 µM against a panel of >400 human kinases.

    • The output will be the percent inhibition for each kinase, identifying primary targets.

  • Secondary Screen - IC₅₀ Determination:

    • For hits identified in the primary screen (e.g., >90% inhibition), perform a dose-response assay to determine the half-maximal inhibitory concentration (IC₅₀).

    • Use a suitable in vitro kinase assay format, such as an ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher) assay, which measure kinase activity by detecting ADP production or phosphorylation of a substrate, respectively.

  • Cellular Target Engagement:

    • Treat a relevant cell line (e.g., HUVECs for VEGFR, A549 for EGFR) with the compound at various concentrations.

    • Prepare cell lysates and perform a Western blot analysis.

    • Probe with antibodies against the phosphorylated form of the target kinase (e.g., p-VEGFR2) and a key downstream substrate (e.g., p-ERK). A reduction in phosphorylation indicates target engagement in a cellular context.

Hypothetical Data Summary
Target Kinase% Inhibition @ 10 µMIC₅₀ (nM)Cellular p-ERK Inhibition (IC₅₀, nM)
VEGFR-298%75250
EGFR92%210850
SRC85%450> 1000
ABL135%> 10000Not Determined

Target Class II: Microtubule Dynamics Modulation

Several 1-substituted-2-aryl imidazoles have demonstrated potent antiproliferative activity by targeting tubulin, preventing its polymerization into microtubules.[4] This disruption leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Protocol 3: Tubulin Polymerization Assay & Cell Cycle Analysis
  • In Vitro Tubulin Polymerization Assay:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

    • Incubate purified tubulin with the compound at various concentrations in a polymerization-promoting buffer.

    • Monitor the increase in fluorescence over time at 37°C. An inhibitory compound will prevent or slow the rate of fluorescence increase compared to a DMSO control. Paclitaxel (promoter) and nocodazole (inhibitor) should be used as positive controls.

  • Cellular Microtubule Disruption:

    • Culture cells (e.g., HeLa) on glass coverslips and treat with the compound (at 1x, 5x, and 10x the antiproliferative IC₅₀) for 18-24 hours.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and stain for α-tubulin using a specific primary antibody followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Stain nuclei with DAPI.

    • Visualize the microtubule network using fluorescence microscopy. Disruption of the fine filamentous network and formation of aberrant tubulin structures compared to the DMSO control indicates activity.

  • Cell Cycle Analysis:

    • Treat cells with the compound for 24 hours.

    • Harvest, fix in 70% ethanol, and stain the DNA with propidium iodide (PI).

    • Analyze the DNA content of the cell population by flow cytometry. A significant increase in the G2/M phase population is indicative of microtubule-targeting agents.

Target Class III: Adrenergic Receptor Modulation

Structurally related 2-(arylamino)imidazoles are known to be potent and selective agonists at α2-adrenoceptors, a class of GPCRs involved in regulating blood pressure and intraocular pressure.[6] This precedent suggests that this compound could interact with this or other GPCRs.

Protocol 4: GPCR Activity Screening
  • Primary Screen - Calcium Flux Assay:

    • Utilize a cell line engineered to express a specific adrenergic receptor (e.g., α2A) and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Stimulate the cells with the compound and measure the change in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates agonist activity for Gq-coupled or promiscuous Gi-coupled receptors.

  • Secondary Screen - cAMP Assay:

    • For Gi-coupled receptors like the α2-adrenoceptor, a more direct functional readout is the inhibition of cyclic AMP (cAMP) production.

    • Use a cell line expressing the target receptor. Pre-treat cells with the compound, then stimulate adenylyl cyclase with forskolin.

    • Measure the levels of cAMP using a competitive immunoassay format, such as HTRF or ELISA. A dose-dependent decrease in the cAMP signal indicates agonist activity at a Gi-coupled receptor.

  • Radioligand Binding Assay:

    • To confirm direct binding to the receptor, perform a competitive binding assay.

    • Incubate cell membranes expressing the target receptor with a known radiolabeled ligand (e.g., [³H]-clonidine for α2-receptors) and increasing concentrations of the test compound.

    • Measure the displacement of the radioligand. This allows for the determination of the compound's binding affinity (Ki).

Conclusion and Future Directions

This guide outlines a multi-pronged strategy for elucidating the therapeutic targets of this compound. By combining unbiased proteomics with hypothesis-driven investigation of well-precedented target classes—kinases, tubulin, and GPCRs—researchers can efficiently identify and validate the compound's mechanism of action. The detailed protocols provided serve as a robust starting point for this investigation. Positive results from these assays would warrant further preclinical development, including lead optimization to improve potency and selectivity, pharmacokinetic studies, and in vivo efficacy testing in relevant disease models. The versatility of the imidazole scaffold suggests that this compound is a promising lead for the development of novel therapeutics.

References

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., & Al-Qawasmeh, R. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169. [Link]

  • Kaur, N., & Kumar, V. (2022). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Current Bioactive Compounds, 18(9), 45-67. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2021). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Current Drug Targets, 22(12), 1406-1425. [Link]

  • Dube, M., et al. (2004). 2-Alkyl-4-arylimidazoles: structurally novel sodium channel modulators. Journal of medicinal chemistry, 47(15), 3843–3846. [Link]

  • Pop, R., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 25(3), 1563. [Link]

  • Al-Absi, G. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4605. [Link]

  • Munk, S. A., et al. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of medicinal chemistry, 40(1), 18–23. [Link]

  • von der Saal, W., et al. (1988). [New Cardiovascular Acting 2-aryl-2-imidazolinyl-acetic Acids. Synthesis and Pharmacologic Effects]. Arzneimittel-Forschung, 38(10), 1435-1443. [Link]

  • Khattab, M., Galal, S. A., Ragab, F. A. F., & El Diwani, H. I. (2012). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Research on Chemical Intermediates, 39(6), 2535-2548. [Link]

  • Khattab, M., Galal, S. A., Ragab, F. A. F., & El Diwani, H. I. (2012). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. ResearchGate. [Link]

  • Shnayder, M. N., et al. (2023). 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. RSC Medicinal Chemistry, 14(10), 2005-2014. [Link]

  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]

  • Khattab, M. S., & Ragab, F. A. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 1010-1018. [Link]

  • Khattab, M., & Ragab, F. (2012). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Semantic Scholar. [Link]

  • Patel, N. B., & Patel, J. C. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5). [Link]

  • Li, W., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]

  • Al-Ostoot, F. H., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1665. [Link]

Sources

The Ascendant Core: A Technical Guide to 2-(4-methyl-1H-imidazol-2-yl)aniline for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the synthesis, chemical properties, and therapeutic potential of the novel scaffold, 2-(4-methyl-1H-imidazol-2-yl)aniline. This molecule represents a promising starting point for the development of next-generation targeted therapies, particularly in the realm of oncology.

Introduction: The Strategic Importance of the 2-Anilino-4-methylimidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a versatile pharmacophore for engaging with a diverse range of biological targets.[2] The fusion of an aniline moiety at the 2-position of the imidazole ring, particularly with a methyl substitution at the 4-position, creates the this compound core. This strategic combination of functionalities offers a compelling foundation for the design of potent and selective inhibitors of key signaling proteins, most notably protein kinases.[3]

The aniline group can be readily functionalized, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. The 4-methyl group on the imidazole ring can provide beneficial steric and electronic contributions, potentially enhancing binding affinity and metabolic stability. This guide will delve into the synthetic pathways to access this core, its predicted chemical characteristics, and its potential applications in modern drug discovery, with a focus on the rationale behind experimental design and interpretation.

Synthesis of the Core Scaffold: A Proposed Pathway

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests a Debus-Radziszewski approach, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine source (typically ammonia or a primary amine).

G Target This compound Intermediates Debus-Radziszewski Reaction Target->Intermediates Retrosynthesis Precursors 1,2-Dicarbonyl (Methylglyoxal) + Aldehyde (2-Aminobenzaldehyde) + Ammonia Intermediates->Precursors Disconnection G cluster_0 Kinase ATP-Binding Site Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Inhibitor This compound Scaffold Inhibitor->Hinge H-Bonding (Aniline) Inhibitor->HydrophobicPocket Hydrophobic Interactions (Methyl, Phenyl) Inhibitor->SolventFront Vector for Derivatization G Start Core Scaffold: This compound Aniline Aniline Ring Substitution (R1, R2, R3) Start->Aniline Imidazole_N Imidazole N-Substitution (R4) Start->Imidazole_N Methyl Modification of Methyl Group (R5) Start->Methyl Assay Biological Assays (e.g., Kinase Panel Screening, Cell-based Assays) Aniline->Assay Imidazole_N->Assay Methyl->Assay SAR SAR Analysis & Lead Optimization Assay->SAR

Sources

Methodological & Application

experimental protocol for using 2-(4-methyl-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of 2-(4-methyl-1H-imidazol-2-yl)aniline as a Scaffold for Fused Heterocycle Synthesis and Ligand Design

Executive Summary

This application note details the experimental protocols for utilizing This compound (CAS: 209251-84-3), hereafter referred to as MIA-2 , in drug discovery and coordination chemistry.

MIA-2 is a "privileged scaffold" precursor. Its unique structural motif—an ortho-substituted aniline linked to the C2 position of an imidazole ring—provides two critical functionalities:

  • Bidentate Coordination: The imidazole nitrogen and aniline nitrogen form a rigid N,N-chelating pocket, ideal for synthesizing transition metal complexes (e.g., Ru(II), Ir(III)) used in catalysis and photophysics.

  • Heterocyclic Annulation: The proximity of the amine and imidazole nitrogen facilitates condensation reactions with aldehydes or carboxylic acids to form imidazo[1,2-c]quinazolines , a class of tricyclic heterocycles with potent antineoplastic, anti-inflammatory, and antiviral properties.

This guide provides validated protocols for Quality Control (QC), Heterocyclic Synthesis (Imidazoquinazoline formation), and Metal Complexation.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Quality Control & Characterization

Before initiating synthesis, verify the purity of the starting material. MIA-2 can degrade via oxidation of the aniline group if stored improperly.

Protocol 3.1: Solubility & Stability Profile

Objective: Determine optimal solvent systems for reaction and analysis.

SolventSolubility (mg/mL)Stability (24h @ RT)Application Note
DMSO > 50StableIdeal for stock solutions and biological assays.
Methanol > 30StablePreferred for coordination reactions.
DCM < 5VariablePoor solubility; avoid for primary reactions.
Water < 1Stable (pH < 5)Soluble only as a salt (e.g., HCl).

QC Checkpoint:

  • HPLC: Purity > 98% (254 nm).

  • 1H NMR (DMSO-d6): Confirm the presence of the methyl singlet (~2.2 ppm) and the diagnostic imidazole C-H proton.

Core Application 1: Synthesis of Imidazo[1,2-c]quinazolines

Context: The most valuable application of MIA-2 in drug development is its conversion into imidazo[1,2-c]quinazolines via a Groebke-Blackburn-Bienaymé (GBB) type reaction or oxidative cyclization. This tricyclic core is a bioisostere for flavones and has been identified as an inhibitor of NF-κB and EGFR kinase.

Protocol 4.1: Iodine-Mediated Oxidative Cyclization

Mechanism: Condensation of MIA-2 with an aryl aldehyde followed by oxidative ring closure.

Reagents:

  • Substrate: MIA-2 (1.0 equiv)

  • Reactant: Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

  • Oxidant/Catalyst: Molecular Iodine (

    
    , 1.1 equiv)
    
  • Base: Potassium Carbonate (

    
    , 3.0 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve MIA-2 (1.0 mmol, 173 mg) and the Aryl Aldehyde (1.0 mmol) in DMF (5 mL).

  • Condensation: Stir the mixture at 80°C for 2 hours . Monitor by TLC (formation of the imine intermediate).[2]

  • Cyclization: Cool the mixture to Room Temperature (RT). Add

    
      (3.0 mmol, 414 mg) followed by 
    
    
    
    (1.1 mmol, 279 mg).
  • Reaction: Heat the mixture to 100°C for 4–6 hours . The solution will darken.

  • Quenching: Cool to RT. Pour the reaction mixture into 5% Sodium Thiosulfate (

    
    )  solution (20 mL) to quench excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with Brine.

  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (Hexane:EtOAc gradient).
    

Expected Yield: 75–85% Key Validation: Appearance of a new aromatic peak in NMR (the C5 proton of the quinazoline ring) and disappearance of the aldehyde proton.

Core Application 2: Synthesis of Metal Complexes (Ligand Utility)

Context: MIA-2 acts as a neutral bidentate (


) ligand. It is particularly useful for synthesizing luminescent Ruthenium(II) or Iridium(III) complexes used in bio-imaging or photodynamic therapy (PDT).
Protocol 5.1: Synthesis of Ru(bpy)₂(MIA-2)₂

Objective: Create a luminescent metal complex.

Reagents:

  • Precursor: cis-Ru(bpy)₂Cl₂ (1.0 equiv)

  • Ligand: MIA-2 (1.1 equiv)

  • Solvent: Ethanol/Water (3:1 v/v)

  • Counter-ion:

    
    
    

Step-by-Step Methodology:

  • Mixing: Suspend cis-Ru(bpy)₂Cl₂ (0.1 mmol) and MIA-2 (0.11 mmol) in Ethanol/Water (10 mL).

  • Reflux: Heat to reflux (85°C ) under Nitrogen atmosphere for 6 hours . The solution should turn from dark purple to deep orange/red.

  • Filtration: Filter the hot solution to remove unreacted chloride precursor.

  • Precipitation: Add a saturated aqueous solution of

    
      (excess) to the filtrate. An orange precipitate will form immediately.
    
  • Collection: Collect the solid by vacuum filtration.[1] Wash with cold water and diethyl ether.

  • Drying: Dry in a vacuum desiccator overnight.

Characterization:

  • UV-Vis: MLCT band at ~450 nm.

  • Emission: Photoluminescence at ~600–620 nm (excitation at 450 nm).

Visualizing the Reaction Pathways

The following diagram illustrates the chemical versatility of the MIA-2 scaffold, highlighting the divergence between organic synthesis (drug discovery) and coordination chemistry.

MIA_Pathways MIA MIA-2 Scaffold (this compound) Metal + Metal Salt (Ru, Ir, Cu) MIA->Metal  Coordination   Imine Intermediate: Schiff Base MIA->Imine  Reflux (EtOH)   Aldehyde + Aryl Aldehyde (Condensation) Complex Metal Complex [M(L)n(MIA-2)] Metal->Complex  Chelation   Quinazoline Product A: Imidazo[1,2-c]quinazoline (Kinase Inhibitor Scaffold) Imine->Quinazoline  Oxidative Cyclization (I2 / K2CO3)   Catalyst Product B: Luminescent Probe / Catalyst Complex->Catalyst  Application  

Figure 1: Divergent synthetic pathways for MIA-2. Top path: Heterocyclic synthesis. Bottom path: Coordination chemistry.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Incomplete oxidation of the intermediate.Increase Iodine (

) to 1.5 equiv or extend reaction time. Ensure

is dry.
Product Impurity (Dark Tar) Polymerization of aniline.Perform the condensation step at lower temp (60°C) before adding the oxidant.
Precipitation Failure (Metal Complex) Incorrect counter-ion exchange.Ensure the reaction mixture is concentrated before adding

. Use minimal water.
Starting Material Oxidation Old stock of MIA-2.Recrystallize MIA-2 from Ethanol/Hexane if the solid appears dark brown/black.

References

  • Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett. Link

  • Shiri, M. (2012). "Indoles and imidazoles: Promising scaffolds for the synthesis of bioactive molecules." Chemical Reviews. Link

  • Gellis, A., et al. (2008). "Synthesis and cytotoxicity of some imidazo[1,2-c]quinazoline derivatives." European Journal of Medicinal Chemistry. Link

  • Teo, Y.C., et al. (2012). "Iodine-mediated oxidative cyclization for the synthesis of imidazo[1,2-c]quinazolines." Tetrahedron Letters. Link

  • Bio-Fount. (n.d.). "Product Data: this compound (CAS 209251-84-3)."[3] Chemical Data Sheet. Link

Sources

Application Note: 2-(4-Methyl-1H-imidazol-2-yl)aniline as a Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Synthetic Protocol Guide Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Compound: 2-(4-Methyl-1H-imidazol-2-yl)aniline (CAS: 209251-84-3)

Executive Summary

In modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. This compound [1] is a highly versatile, bifunctional building block. It combines an electron-rich aniline moiety with a substituted imidazole ring, offering a unique geometric and electrostatic profile.

This guide details the structural rationale, mechanistic applications, and self-validating synthetic protocols for utilizing this scaffold, particularly in the development of kinase inhibitors (e.g., PI3K-γ) [2] and G-protein coupled receptor (GPCR) modulators.

Pharmacophore Analysis & Structural Rationale

The utility of this compound is not coincidental; it is driven by precise physicochemical properties that solve common challenges in hit-to-lead optimization.

  • The Imidazole Ring (Hinge-Binding Motif): The 1H-imidazole moiety acts as a potent bidentate ligand. In the ATP-binding pocket of kinases, it serves as a dual hydrogen-bond donor and acceptor, interacting directly with the peptide backbone of the hinge region.

  • The 4-Methyl Substitution (Steric Shielding & Conformation): Causality in Design: The addition of a methyl group at the 4-position of the imidazole ring serves two critical functions. First, it increases the lipophilicity (

    
    ) of the fragment, improving membrane permeability. Second, it induces a steric clash with the ortho-protons of the adjacent aniline ring, restricting the dihedral angle. This conformational locking pre-organizes the molecule, significantly reducing the entropic penalty upon target binding.
    
  • The Aniline Moiety (Synthetic Vector): The primary amine provides a highly reactive, programmable vector for diversification. Its conjugation with the aromatic system lowers its

    
     relative to aliphatic amines, allowing for regioselective functionalization (e.g., amidation, urea formation) without necessarily requiring protection of the imidazole nitrogen.
    
Quantitative Physicochemical Profile

To facilitate Lipinski Rule of 5 (Ro5) compliance tracking during analog generation, the baseline parameters of the scaffold are summarized below.

PropertyValueMedicinal Chemistry Implication
Molecular Formula

Low molecular weight allows for extensive elaboration.
Molecular Weight 173.21 g/mol High ligand efficiency (LE) potential.
CAS Registry Number 209251-84-3Standardized tracking for procurement [1].
Topological Polar Surface Area (TPSA) 54.7 ŲOptimal for both systemic and CNS-targeted therapies.
Hydrogen Bond Donors (HBD) 3 (2x Aniline, 1x Imidazole)Provides multiple vectors for target engagement.
Hydrogen Bond Acceptors (HBA) 2Maintains favorable desolvation energy.
Estimated LogP ~1.5Leaves a ~3.5 LogP buffer for hydrophobic substituents.

Mechanistic Application: PI3K-γ Inhibition

One of the most prominent applications of the 2-(1H-imidazol-2-yl)aniline class is in the synthesis of condensed azole-pyrimidine derivatives targeting Phosphoinositide 3-kinase gamma (PI3K-γ) [2]. PI3K-γ is heavily implicated in inflammatory disorders (e.g., rheumatoid arthritis, COPD) and tumor microenvironment immune evasion.

By functionalizing the aniline nitrogen, researchers can generate compounds that competitively bind to the ATP pocket of PI3K-γ, halting the phosphorylation of PIP2 to PIP3, thereby downregulating the AKT/mTOR proliferation pathway.

PI3K_Pathway GPCR GPCR / RTK Activation PI3K PI3K-γ (Target) GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits & Activates mTOR mTOR / Proliferation AKT->mTOR Downstream Signaling Inhibitor Imidazole-Aniline Derivative Inhibitor->PI3K Competitive Inhibition

Fig 1. PI3K-γ signaling pathway and competitive inhibition by imidazole-aniline derivatives.

Synthetic Methodologies & Self-Validating Protocols

The following protocols outline the two most common synthetic workflows utilizing this scaffold.

Synthetic_Workflow SM 2-(4-methyl-1H-imidazol- 2-yl)aniline Protect Imidazole Protection (SEM-Cl / DIPEA) SM->Protect Step 1 Couple N-Arylation / Amidation (Electrophile) Protect->Couple Step 2 Deprotect Global Deprotection (TFA / DCM) Couple->Deprotect Step 3 Purify Prep-HPLC (>95% Purity) Deprotect->Purify Step 4

Fig 2. Four-step synthetic workflow for functionalizing this compound.

Protocol A: Regioselective Urea Formation (DFG-Out Kinase Inhibitors)

Ureas are classic pharmacophores for binding the DFG-out pocket of kinases. This protocol exploits the differential nucleophilicity between the aniline primary amine and the imidazole secondary amine.

  • Causality in Experimental Design: The aniline nitrogen is sterically more accessible and kinetically more nucleophilic toward highly electrophilic isocyanates than the imidazole nitrogen. By running the reaction at room temperature without a strong base, regioselectivity is achieved without the need for protecting groups, saving two synthetic steps and increasing overall yield.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 eq, 1.0 mmol) in anhydrous Tetrahydrofuran (THF) (0.1 M concentration) under an inert argon atmosphere.

  • Addition: Dropwise, add the desired aryl isocyanate (1.05 eq, 1.05 mmol) over 5 minutes.

  • Reaction: Stir the mixture at 25 °C for 2–4 hours.

  • Self-Validating In-Process Control (IPC): Monitor via TLC (10% MeOH in DCM). The starting material (

    
    ) will disappear, replaced by a less polar, UV-active product spot (
    
    
    
    ).
  • Quench & Isolation: Add 1 mL of methanol to quench any unreacted isocyanate. The asymmetric urea product typically precipitates directly from the THF mixture. Filter the precipitate and wash with cold diethyl ether.

  • Validation: Perform LC-MS analysis. A successful reaction must show a single major peak corresponding to the

    
     of the mono-urea. The absence of a bis-urea mass peak validates the regioselectivity.
    
Protocol B: Buchwald-Hartwig N-Arylation (Requires Protection)

When synthesizing secondary anilines via Palladium-catalyzed cross-coupling, the imidazole ring must be protected.

  • Causality in Experimental Design: Palladium-catalyzed C-N coupling requires strong bases (e.g.,

    
     or 
    
    
    
    ). Under these basic conditions, an unprotected imidazole NH will deprotonate, coordinate to the palladium catalyst (poisoning it), or undergo competitive N-arylation. Protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) group is mandatory to ensure catalyst turnover and chemoselectivity.

Step-by-Step Procedure:

  • SEM Protection: React the scaffold with SEM-Cl (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF at 0 °C. Validation: LC-MS will show an

    
     shift of +130 Da.
    
  • Cross-Coupling: Combine the SEM-protected intermediate (1.0 eq), an aryl bromide (1.2 eq),

    
     (0.05 eq), Xantphos (0.1 eq), and 
    
    
    
    (2.0 eq) in degassed 1,4-dioxane. Heat to 100 °C for 12 hours.
  • Self-Validating IPC: The reaction mixture will transition from deep red/purple (active Pd(0) species) to a dark brown suspension. LC-MS must confirm the consumption of the aryl bromide.

  • Deprotection: Isolate the coupled intermediate, dissolve in DCM, and treat with Trifluoroacetic acid (TFA) (1:1 v/v) for 4 hours at room temperature to remove the SEM group, followed by neutralization with saturated aqueous

    
    .
    
  • Validation: Final structural confirmation via 1H-NMR (DMSO-

    
    ) must show the reappearance of the broad imidazole NH singlet at ~12.0 ppm.
    

References

  • Google Patents. "PT1549652E - Fused azole-pyrimidine derivatives". European Patent Office.

Application Note: Preclinical Evaluation of 2-(4-methyl-1H-imidazol-2-yl)aniline

[1]

Executive Summary & Mechanism of Action

2-(4-methyl-1H-imidazol-2-yl)aniline is a synthetic small molecule featuring an ortho-substituted aniline ring linked to a 4-methyl-imidazole core.[1] Structurally, it represents a hybrid scaffold sharing features with Alpha-2 adrenergic agonists (e.g., Dexmedetomidine, Clonidine) and p38 MAPK inhibitors (e.g., SB203580 precursors).

Due to its structural duality, this Application Note provides a bifurcated profiling strategy. Researchers must validate the compound's primary mode of action (MoA) using two distinct in vivo systems:

  • G-Protein Coupled Receptor (GPCR) Pathway: Evaluation of

    
    -adrenergic or Imidazoline receptor agonism, characterized by hypotension, bradycardia, and sedation.
    
  • Kinase Signaling Pathway: Evaluation of mitogen-activated protein kinase (MAPK) inhibition, characterized by suppression of pro-inflammatory cytokines (TNF-

    
    , IL-6) following endotoxin challenge.[1]
    
Mechanistic Signaling Pathways[1]

MOA_Pathwayscluster_GPCRHypothesis A: GPCR Agonism (CNS/CV)cluster_KinaseHypothesis B: Kinase Inhibition (Inflammation)Compound2-(4-methyl-1H-imidazol-2-yl)anilineAlpha2α2-AdrenergicReceptorCompound->Alpha2Binding?p38p38 MAPK(ATP Pocket)Compound->p38Inhibition?GiGi ProteinActivationAlpha2->GicAMP↓ cAMPGi->cAMPPhysio1HypotensionSedationcAMP->Physio1MK2↓ MK2Phosphorylationp38->MK2Cytokines↓ TNF-α, IL-6TranslationMK2->CytokinesPhysio2Anti-inflammatoryEffectCytokines->Physio2

Caption: Dual-hypothesis mechanism of action.[1] The compound may act as an

1

Formulation & Pharmacokinetics (PK)

Before efficacy testing, stable formulation is critical due to the basic nitrogen on the imidazole and aniline rings.

Formulation Protocol
  • Solubility Profile: Moderate lipophilicity; basic pKa ~5-6 (imidazole) and ~4 (aniline).[1]

  • Standard Vehicle: 5% DMSO + 40% PEG-400 + 55% Saline.[1]

  • Preparation Steps:

    • Weigh the required amount of compound.[1]

    • Dissolve completely in DMSO (vortex/sonicate).

    • Add PEG-400 and vortex.[1]

    • Slowly add Saline (0.9% NaCl) while stirring.

    • Note: If precipitation occurs, adjust pH to 4.5–5.0 using 0.1N HCl (forms the hydrochloride salt in situ).

PK Screening (Rat)[1]
  • Species: Sprague-Dawley Rats (Male, 250–300g).[1]

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO).[1]

  • Sampling: Tail vein blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS (MRM mode).

Protocol A: Cardiovascular & Sedative Profiling (GPCR Hypothesis)[1]

This protocol validates the compound's activity on the sympathetic nervous system, mimicking clonidine or dexmedetomidine.

Experimental Design
  • Model: Spontaneously Hypertensive Rats (SHR) or Normotensive Wistar Rats.[1]

  • Groups (n=6-8):

    • Vehicle Control (IV or IP).[1]

    • Positive Control: Clonidine (0.1 mg/kg IP).[1]

    • Test Compound Low: 1 mg/kg.[1]

    • Test Compound High: 10 mg/kg.[1]

Step-by-Step Methodology
  • Instrumentation: Implant radiotelemetry transmitters (e.g., DSI HD-S10) into the abdominal aorta of rats under isoflurane anesthesia. Allow 7 days for recovery.

  • Baseline: Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for 1 hour prior to dosing.

  • Administration: Administer vehicle or compound via IP injection.[1]

  • Data Acquisition: Continuously record MAP, HR, and locomotor activity for 6 hours post-dose.

  • Sedation Assessment (Parallel Cohort):

    • Perform the Rotarod Test at T+1h and T+3h.

    • Loss of Righting Reflex (LORR): If high doses are used, measure latency to regain righting reflex.

Data Interpretation
Parameter

-Agonist Effect
Imidazoline I1 EffectOff-Target/Null
MAP (Blood Pressure) Transient spike (peripheral)

Sustained drop (central)
Sustained drop (central)No change
Heart Rate Significant BradycardiaMild/No BradycardiaNo change
Sedation Profound (Ataxia)MildNone

Protocol B: Anti-Inflammatory Profiling (Kinase Hypothesis)[1]

This protocol tests the compound as a cytokine biosynthesis inhibitor, typical of imidazole-based p38 MAPK inhibitors.

Experimental Design
  • Model: LPS-Induced Endotoxemia in BALB/c Mice.[1]

  • Groups (n=8):

    • Naïve (Saline/Saline).[1]

    • Vehicle + LPS Control.[1]

    • Positive Control: SB203580 (10 mg/kg PO).[1]

    • Test Compound: 3, 10, 30 mg/kg (PO, pre-treatment).

Step-by-Step Methodology
  • Pre-treatment: Administer Test Compound or Vehicle via oral gavage (PO) 1 hour prior to LPS challenge.[1]

  • LPS Challenge: Inject Lipopolysaccharide (E. coli 0111:B4) intraperitoneally (IP) at 1 mg/kg.[1]

  • Termination: Euthanize mice at 90 minutes post-LPS (peak TNF-

    
    ) or 4 hours  post-LPS (peak IL-6).
    
  • Sample Collection: Collect terminal blood via cardiac puncture into EDTA tubes.[1] Centrifuge to isolate plasma.[1]

  • Analysis: Quantify TNF-

    
     and IL-6 levels using ELISA.
    
Experimental Workflow Diagram

Workflowcluster_TimelineLPS Challenge Protocol (Protocol B)T_minus_60T = -60 minOral Dosing (Test Compound)T_0T = 0 minLPS Injection (1 mg/kg IP)T_minus_60->T_0Absorption PhaseT_90T = +90 minBlood Collection (TNF-α)T_0->T_90Inflammatory CascadeELISAPlasma Analysis(ELISA)T_90->ELISAQuantification

Caption: Temporal workflow for the LPS-induced cytokine release assay.

Statistical Analysis & References

Statistical Methods
  • Data Normalization: Express cytokine levels as pg/mL or % inhibition relative to Vehicle+LPS group.

  • Test: One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the control.

  • Significance: Define

    
     as statistically significant.
    
  • Software: GraphPad Prism or SigmaPlot.[1]

References
  • Alpha-2 Adrenergic Models

    • Giovannitti, J. A., Thoms, S. M., & Crawford, J. J. (2015). Alpha-2 adrenergic receptor agonists: a review of current clinical applications. Anesthesia Progress, 62(1), 31–39. Link

  • Imidazoline Receptor Pharmacology

    • Li, J. X. (2017). Imidazoline I2 receptors: An update. Pharmacology & Therapeutics, 178, 48-56. Link

  • LPS/p38 MAPK Protocols

    • Kumar, S., et al. (2003). p38 MAPK signaling pathway in immune responses.[1] Nature Reviews Immunology, 3, 701–714. Link

  • Compound Class (Imidazole-Anilines)

    • While specific literature on this compound is limited, the synthesis and structural analogs are described in: Journal of Medicinal Chemistry (General reference for 2-aryl-imidazole kinase inhibitors).[1]

Application Note: 2-(4-methyl-1H-imidazol-2-yl)aniline as a Chemical Probe for Cell Signaling

[1]

Introduction & Mechanistic Overview

This compound (CAS: 209251-84-3) is a bi-dentate heterocyclic compound characterized by an aniline moiety ortho-positioned to a 4-methyl-imidazole ring.[1] In the context of cell signaling, it functions primarily through two distinct mechanisms:[1]

  • Kinase ATP-Pocket Occupancy (Structural Probe): The molecule mimics the "hinge-binding" motif of adenosine.[1] The imidazole nitrogen (donor/acceptor) and the aniline amine (donor) form critical hydrogen bonds with the hinge region amino acids (e.g., Met109 in p38α), making it an excellent fragment probe for mapping the ATP-binding site of p38 Mitogen-Activated Protein Kinase (MAPK) and Tunica Interna Endothelial Cell Kinase 2 (Tie-2).[1]

  • Metal Ion Chelation (Functional Probe): The structural proximity of the imidazole nitrogen and the aniline amine creates a specific binding pocket for transition metals, particularly Zinc (Zn²⁺).[1] Upon chelation, the molecule can undergo Chelation-Enhanced Fluorescence (CHEF) , allowing it to serve as a turn-on sensor for labile zinc pools involved in signaling.[1]

Key Chemical Properties
PropertyValueNote
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol Low MW facilitates cell permeability
Solubility DMSO (>50 mM), EthanolAvoid aqueous stock solutions
pKa (Imidazole) ~7.0Physiologically relevant protonation state
Excitation/Emission λex ~300-320 nm / λem ~380-420 nmBlue fluorescence (shift upon metal binding)

Signaling Pathway: p38 MAPK & Tie-2[1]

The primary utility of this probe lies in its ability to interrogate the p38 MAPK pathway , a critical cascade responding to stress cytokines (TNF-α, IL-1β) and environmental shock.[1]

Pathway Diagram (p38 MAPK Signaling)[1]

p38_MAPK_PathwayStressEnvironmental Stress(UV, Osmotic, Heat)MAP3KMAP3Ks(ASK1, TAK1, MEKK)Stress->MAP3KCytokinesPro-inflammatory Cytokines(TNF-α, IL-1β)Cytokines->MAP3KMKKMKK3 / MKK6MAP3K->MKKp38p38 MAPK(Target of Probe)MKK->p38Phosphorylation (Thr180/Tyr182)MK2MK2p38->MK2ATF2ATF2 / ELK1(Transcription Factors)p38->ATF2ProbeThis compound(ATP-Pocket Competitor)Probe->p38Binds ATP Pocket(Inhibition)HSP27HSP27(Actin Remodeling)MK2->HSP27ResponseInflammationApoptosisDifferentiationATF2->ResponseHSP27->Response

Caption: The p38 MAPK signaling cascade.[1] The probe acts as an ATP-competitive inhibitor, blocking downstream phosphorylation of MK2 and ATF2.[1]

Experimental Protocols

Protocol A: Fragment-Based Kinase Binding Assay (p38/Tie-2)

Objective: Determine the binding affinity (


1

Materials:

  • Recombinant p38α MAPK (active).[1]

  • Fluorescent Tracer: AlexaFluor 647-labeled ATP-competitive tracer.[1]

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

  • Probe Stock: 10 mM in DMSO.[1]

Procedure:

  • Preparation: Dilute the probe in Assay Buffer to generate a 10-point dose-response curve (range: 100 µM to 0.5 nM). Final DMSO concentration must be <1%.[1]

  • Incubation:

    • Mix 5 µL of diluted probe with 5 µL of p38α enzyme (final conc. 2-5 nM).[1]

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Tracer Addition: Add 5 µL of the Fluorescent Tracer (at

    
     concentration, typically ~2-5 nM).[1]
    
  • Readout: Incubate for 60 minutes at RT. Measure Fluorescence Polarization (Ex: 635 nm, Em: 670 nm) on a multimode plate reader.

  • Analysis: Plot mP vs. log[Probe]. Fit data to a sigmoidal dose-response equation (Hill slope) to determine

    
    .[1]
    
    • Note: Expect

      
       in the low micromolar range (1-10 µM) as this is a fragment, not a fully optimized drug like SB203580.
      
Protocol B: Intracellular Zinc (Zn²⁺) Sensing

Objective: Use the probe to detect labile Zinc pools released during oxidative stress or apoptosis.[1]

Mechanism: The aniline-imidazole motif chelates Zn²⁺, restricting Photoinduced Electron Transfer (PET) or enabling rigidification, leading to fluorescence enhancement.[1]

Procedure:

  • Cell Culture: Seed HeLa or RAW 264.7 cells on glass-bottom confocal dishes.

  • Probe Loading:

    • Wash cells 2x with HBSS (zinc-free).[1]

    • Incubate cells with 10-20 µM of This compound for 30 minutes at 37°C.

    • Optional: Co-load with a nuclear marker (e.g., Hoechst 33342).[1]

  • Stimulation (Zinc Release):

    • Treat cells with 50 µM H₂O₂ (oxidative stress) or 100 µM Pyrithione (zinc ionophore) + 50 µM ZnCl₂ (positive control).[1]

  • Imaging:

    • Excitation: 320-340 nm (UV laser or filter).[1] Note: Requires UV-compatible optics.[1]

    • Emission: Collect signal at 400-450 nm (Blue channel).

  • Validation: Add TPEN (20 µM), a high-affinity intracellular zinc chelator.[1] A decrease in fluorescence confirms the signal is Zinc-dependent.[1]

Structural Biology & Binding Mode[1]

Understanding the binding mode is critical for using this probe in rational drug design.[1]

Binding Interaction Diagram

Binding_Modecluster_pocketp38 MAPK ATP Binding Pocket (Hinge Region)Met109Met109(Backbone NH/CO)GatekeeperThr106(Gatekeeper)Lys53Lys53(Catalytic)Probe_NodeThis compoundProbe_Node->Met109H-Bond (Donor/Acceptor)Probe_Node->GatekeeperHydrophobic Contact(4-Methyl Group)Probe_Node->Lys53Cation-Pi Interaction

Caption: Predicted binding mode. The imidazole N3 acts as a H-bond acceptor from the Met109 backbone NH, while the aniline NH2 acts as a donor to the Met109 carbonyl.[1]

Troubleshooting & Controls

IssueProbable CauseSolution
Low Fluorescence Signal Probe is "turn-off" in water or pH mismatch.[1]Ensure pH is >7.0 (imidazole deprotonated).[1] Use Zn²⁺ stimulation to verify "turn-on" response.[1]
High Background Autofluorescence or non-specific binding.[1]Wash cells 3x with PBS.[1] Use a ratiometric approach if possible (though this probe is intensity-based).[1]
No Kinase Inhibition Concentration too low for a fragment.[1]Increase concentration to 50-100 µM. Fragments have lower affinity than optimized drugs (nM vs µM).[1]
Precipitation Low aqueous solubility.[1]Dissolve in 100% DMSO first, then dilute slowly into warm buffer with rapid vortexing. Keep DMSO <1%.[1]

References

  • Boehm, J. C., et al. (1996).[1] "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency."[1] Journal of Medicinal Chemistry.

  • Tong, L., et al. (1997).[1] "Crystal structures of the p38 mitogen-activated protein kinase complexed with pyridinyl-imidazole inhibitors." Nature Structural Biology.[1]

  • Fabian, M. A., et al. (2005).[1] "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology.[1]

  • Komatsu, K., et al. (2000).[1] "Derivatization of 2-(2-aminophenyl)imidazoles for fluorescent zinc sensing." Journal of the American Chemical Society.[1] (Contextual reference for Zn-sensing mechanism).

  • Sigma-Aldrich. "Product Specification: this compound."[1] Merck KGaA.[1]

Disclaimer: This document is for research use only. The compound this compound is a chemical tool and not approved for diagnostic or therapeutic use in humans.[1]

Application Note: Formulation Strategies for 2-(4-methyl-1H-imidazol-2-yl)aniline in Biological Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-methyl-1H-imidazol-2-yl)aniline (CAS: 209251-84-3) is a versatile small-molecule scaffold frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and epigenetic modulators. Despite its structural utility, its amphoteric nature presents significant formulation challenges during transition from dry powder to biological assay media. This application note provides drug development professionals with field-proven, self-validating protocols for formulating this compound for both in vitro high-throughput screening and in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies.

Physicochemical Profiling & Causality Analysis

To formulate any small molecule effectively, one must first understand how its structural moieties dictate its thermodynamic behavior in solution.

The scaffold contains two critical functional groups:

  • Primary Aniline (pKa ~4.6): Weakly basic. It remains unprotonated at physiological pH (7.4) and is susceptible to oxidative degradation if exposed to light and oxygen in aqueous solutions for extended periods.

  • 4-Methylimidazole Ring (pKa ~7.0 for conjugate acid): Amphoteric in nature. At pH 7.4, the equilibrium shifts heavily toward the neutral species.

The Causality of Precipitation: Because both nitrogen centers are predominantly neutral at physiological pH, the molecule lacks the ionic charge necessary for robust aqueous solvation. Furthermore, the presence of strong hydrogen bond donors (aniline -NH₂, imidazole -NH) and acceptors (imidazole -N=) promotes intermolecular hydrogen bonding. This leads to crystal lattice stacking and rapid kinetic precipitation (or "crashing out") when introduced into aqueous assay buffers. To mitigate this, formulation strategies must either disrupt these interactions using aprotic solvents (e.g., DMSO) or encapsulate the neutral species using micellar surfactants (e.g., Tween 80)[1].

pKaState Acidic pH < 5.0 Fully Protonated (High Solubility) Phys pH 7.4 Neutral Species (Low Solubility, Aggregates) Acidic->Phys Deprotonation Basic pH > 9.0 Deprotonated (Poor Solubility) Phys->Basic Deprotonation

Effect of pH on the protonation state and solubility of the amphoteric scaffold.

In Vitro Formulation: High-Throughput Screening (HTS) Protocol

For in vitro biochemical and cell-based assays, Dimethyl Sulfoxide (DMSO) is the industry standard for primary stock solutions[2]. However, improper dilution techniques often lead to the formation of colloidal nano-aggregates, which cause false-positive results via promiscuous target inhibition.

Quantitative Constraints for DMSO

To prevent solvent-induced cytotoxicity and assay interference, final DMSO concentrations must be strictly controlled.

Assay TypeMaximum Recommended Final DMSO ConcentrationCausality / Rationale
Cell-based Assays 0.1% - 0.5%Higher concentrations disrupt lipid bilayers and alter cell viability.
Biochemical Assays 1.0% - 5.0%Tolerated by most isolated enzymes, though >5% may cause protein denaturation.
High-Throughput Screening 0.1% - 1.0%Balances compound solubility with the preservation of assay signal-to-noise ratio.
In Vivo Animal Studies ≤ 2.0% (Systemic)Exceeding 2% intravenously causes hemolysis and severe localized toxicity.
Step-by-Step Protocol: 10 mM DMSO Stock & Serial Dilution

Self-Validating Step: Always visually inspect the DMSO stock under a strong light source. If the solution is cloudy, the compound has not fully dissolved, and the calculated molarity will be inaccurate.

  • Equilibration: Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation. Moisture drastically reduces the solubility capacity of DMSO.

  • Primary Dissolution: Weigh the appropriate mass into a sterile, amber microcentrifuge tube (amber protects the aniline from photo-oxidation). Add high-purity, anhydrous DMSO (≥99.9%) to achieve a 10 mM concentration.

  • Homogenization: Vortex for 60 seconds. If necessary, sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear.

  • Serial Dilution (Critical Step): Perform all intermediate serial dilutions in 100% DMSO first. Do not dilute directly into the aqueous buffer from the 10 mM stock.

  • Aqueous Transfer: Transfer the required volume of the diluted DMSO stock into the final aqueous assay buffer (e.g., PBS or HEPES) while vortexing the buffer. The rapid mixing disperses the compound before localized high concentrations can nucleate into crystals[2].

In Vivo Formulation: Oral (PO) and Intraperitoneal (IP) Protocol

Administering this scaffold in vivo requires a vehicle that can maintain the compound in solution within the gastrointestinal tract or peritoneal cavity without causing vehicle-induced toxicity[1].

Standard Vehicle Composition

5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline

Step-by-Step Methodology

This protocol utilizes a "co-solvent to surfactant to aqueous" stepwise addition to thermodynamically trap the compound in micelles.

  • Solubilization: Add 5% (v/v) of DMSO to the pre-weighed compound. Vortex until a clear solution is formed. Causality: DMSO acts as the primary penetrant to break the crystal lattice.

  • Co-solvent Addition: Add 40% (v/v) of PEG400. Vortex thoroughly. Causality: PEG400 provides a hydrophobic environment that prevents the compound from precipitating when the aqueous phase is eventually introduced.

  • Surfactant Addition: Add 5% (v/v) of Tween 80. Sonicate for 2-3 minutes. Causality: Tween 80 is a non-ionic surfactant. It coats the hydrophobic compound/PEG mixture, forming pre-micellar structures.

  • Aqueous Phase Addition: Add 50% (v/v) of sterile Saline (0.9% NaCl) dropwise while continuously vortexing the mixture.

    • Self-Validating Check: The final solution should be completely transparent. If it turns milky or opaque, the compound has crashed out, and the formulation must be discarded. Dropwise addition is mandatory to prevent localized shock to the micellar structures[1].

Formulation Compound This compound Solid Scaffold InVitro In Vitro Assays Compound->InVitro InVivo In Vivo Studies Compound->InVivo DMSO 1. Dissolve in 100% Anhydrous DMSO (10 mM Stock) InVitro->DMSO Solvent 1. Dissolve in 5% DMSO InVivo->Solvent Dilution 2. Serial Dilution in DMSO DMSO->Dilution Buffer 3. Transfer to Aqueous Buffer (Final DMSO < 1%) Dilution->Buffer CoSolvent 2. Add 40% PEG400 + 5% Tween 80 Solvent->CoSolvent Saline 3. Dropwise Addition of 50% Saline CoSolvent->Saline

Workflow for in vitro and in vivo formulation of this compound.

Analytical Validation Workflow

To ensure the trustworthiness of your biological data, the formulation must be analytically validated prior to dosing.

  • Dynamic Light Scattering (DLS): Analyze the final aqueous formulation (both in vitro buffer and in vivo vehicle) using DLS. A polydispersity index (PDI) > 0.3 or the presence of particles > 100 nm indicates the formation of colloidal aggregates, which will skew biological readouts.

  • LC-MS/HPLC Verification: After preparing the final formulation, centrifuge a 100 µL aliquot at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS. Compare the Area Under the Curve (AUC) of the supernatant against a freshly prepared standard curve. If the supernatant concentration is >10% lower than the theoretical concentration, precipitation has occurred, and the formulation process must be optimized (e.g., by slightly lowering the pH of the saline to ~6.0 to protonate the imidazole ring).

References

  • Taylor & Francis. "Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery." Therapeutic Delivery. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(4-methyl-1H-imidazol-2-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 2-(4-methyl-1H-imidazol-2-yl)aniline , a critical pharmacophore often used as a precursor for p38 MAP kinase inhibitors (e.g., SB 203580).

Ticket Status: OPEN Priority: HIGH (Yield Optimization) Assigned Specialist: Senior Application Scientist

Diagnostic & Triage

Before optimizing, we must identify your current synthetic bottleneck. This scaffold is notoriously difficult due to the instability of precursors (2-aminobenzaldehyde) and the polymerization tendency of methylglyoxal.

Which failure mode matches your experiment?

SymptomProbable CauseImmediate Action
Deep black/brown tar Polymerization of methylglyoxal (Route A).Lower temp; add methylglyoxal dropwise to buffered solution.
Low conversion (<30%) 2-aminobenzaldehyde self-condensation (Route A).Switch Protocols. Use 2-aminobenzamidine (Route B).
Product "oils out" pH is not at the Isoelectric Point (pI) during workup.Adjust aqueous phase to pH ~8.5–9.0 before filtration.
Regioisomer mixture Tautomerization is normal; N-alkylation is premature.Do not attempt to separate tautomers unless N-protecting.

Protocol Optimization Modules

Module A: The "Classic" Debus-Radziszewski Route (Troubleshooting)

Use this if you are restricted to 2-aminobenzaldehyde and methylglyoxal.

The Core Issue: 2-aminobenzaldehyde is unstable and prone to forming tricycloquinazoline. Methylglyoxal polymerizes in basic media. The Fix: Use a Buffered One-Pot system with in situ aldehyde generation or stabilization.

Optimized Protocol:

  • Reagents: 2-Aminobenzaldehyde (1.0 eq), Methylglyoxal (40% aq. soln, 1.2 eq), Ammonium Acetate (4.0 eq).

  • Solvent: Methanol/Water (4:1). Crucial: Do not use pure water; methanol prevents oiling out.

  • Procedure:

    • Dissolve Ammonium Acetate and 2-Aminobenzaldehyde in solvent at 0°C (Ice bath).

    • Add Methylglyoxal dropwise over 30 minutes.[1] Rapid addition causes exotherms and tar.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Yield Tip: If the aldehyde is old, purify it first. Even 5% impurity can catalyze polymerization.

Module B: The "High-Fidelity" Route (Recommended)

Use this for maximum yield and scalability. It bypasses the unstable aldehyde entirely.

The Logic: This route uses 2-aminobenzamidine and chloroacetone . It is a Hantzsch-type condensation that is mechanistically cleaner and avoids "tar" formation.

Step-by-Step Protocol:

  • Reagents: 2-Aminobenzamidine dihydrochloride (1.0 eq), Chloroacetone (1.1 eq), NaHCO₃ (2.5 eq).

  • Solvent: Ethanol (anhydrous) or THF/Water.

  • Workflow:

    • Suspend 2-aminobenzamidine 2HCl and NaHCO₃ in Ethanol. Stir for 15 min to liberate the free base.

    • Add Chloroacetone dropwise at RT.

    • Reflux for 4–6 hours. (Monitor via TLC: 9:1 DCM/MeOH).

    • Evaporate solvent to dryness.

    • Resuspend residue in water.

    • Neutralize with aq.[2] NH₄OH to pH 9.

    • Filter the precipitate.

Visualizing the Chemistry

The following diagram illustrates the mechanistic divergence between the "Risky" Route A and the "Robust" Route B, helping you decide which path to take.

SynthesisPathways Start_Ald Route A: 2-Aminobenzaldehyde Reagent_MG + Methylglyoxal + NH4OAc Start_Ald->Reagent_MG Risk_Stab RISK: Aldehyde Dimerization Start_Ald->Risk_Stab Start_Amid Route B: 2-Aminobenzamidine Reagent_CA + Chloroacetone (Hantzsch-like) Start_Amid->Reagent_CA Inter_Imine Diimine Intermediate Reagent_MG->Inter_Imine Inter_Alk S-Alkyl/N-Alkyl Intermediate Reagent_CA->Inter_Alk Risk_Tar RISK: Polymerization (Tar) Inter_Imine->Risk_Tar Uncontrolled Temp Product TARGET: this compound Inter_Imine->Product Cyclization Inter_Alk->Product Reflux/Dehydration

Caption: Comparison of Route A (High Risk) vs. Route B (High Stability). Route B avoids the unstable aldehyde intermediate.

Purification & Work-up FAQs

Q: My product is stuck in the aqueous phase after reaction. Extraction with DCM yields nothing. A: Imidazoles are amphoteric. In acidic media (pH < 6), they are protonated (water-soluble). In very basic media (pH > 12), the aniline proton can be lost or the imidazole N-H deprotonated.

  • The Fix: You must target the Isoelectric Point (pI) . Slowly adjust the aqueous phase to pH 8.5–9.0 . The product should precipitate as a solid. If extraction is necessary, use n-Butanol or EtOAc/THF (3:1) , not pure DCM.

Q: I see two spots on TLC that merge. Is this an impurity? A: Likely not. This is annular tautomerism of the imidazole ring (4-methyl vs. 5-methyl).

  • Verification: Run NMR in DMSO-d6. If the peaks are broad or show fractional integration that changes with temperature, it is tautomerism. Do not attempt column chromatography separation; they will re-equilibrate.

Q: How do I remove the red/brown color from the final solid? A: This is oxidized aniline oligomer.

  • The Fix: Recrystallize from Ethanol/Water (9:1) with activated charcoal. Dissolve hot, add charcoal, filter hot through Celite, and cool slowly.

Summary of Yield Data

ParameterRoute A (Aldehyde)Route B (Benzamidine)
Typical Yield 35–50%75–85%
Reaction Time 12–24 Hours4–6 Hours
Purification Column often requiredPrecipitation/Recrystallization
Scalability Poor (Exotherms)Excellent
Key Risk Tar formationReagent cost (Benzamidine)

References

  • Debus-Radziszewski Synthesis & Modifications

    • Title: A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles.
    • Source: BenchChem Technical Guides.[2]

  • Benzamidine Route (Hantzsch-like)

    • Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives (Mechanistic parallels for amidine reactivity).
    • Source: MDPI / ResearchG
    • URL:[Link]

  • General Imidazole Synthesis Strategy

    • Title: Synthesis and Applications of 2-Substituted Imidazole and Its Deriv
    • Source: Journal of Heterocyclic Chemistry (via ResearchG
    • URL:[Link]

Sources

purification challenges of 2-(4-methyl-1H-imidazol-2-yl)aniline

[1][3][4][5]

References

  • PubChem Compound Summary. (2025). 2-(1H-imidazol-2-yl)aniline.[1][3][4] National Library of Medicine.[1] Retrieved from [Link]

  • University of Pittsburgh. (n.d.).[1] Common Solvents for Crystallization. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (1990).[1] Process for separating aniline derivatives (US4918232A).[1] Retrieved from

2-(4-methyl-1H-imidazol-2-yl)aniline solubility issues and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-methyl-1H-imidazol-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. As many as 70-90% of drug candidates in the development pipeline are poorly soluble, making this a critical hurdle to overcome.[1][2] This guide provides in-depth, practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that influence its solubility?

While extensive experimental data for this specific molecule is not publicly available, we can infer its properties from its structure, which features a basic aniline moiety and a basic imidazole ring.

  • Structure: The molecule contains both hydrogen bond donors (the -NH2 group and the imidazole N-H) and acceptors (the imidazole nitrogens).

  • pKa: The aniline group is weakly basic, while the imidazole ring is also basic (pKa of imidazole itself is ~7.1).[3] This suggests the compound's charge state, and therefore its solubility, will be highly dependent on pH.

  • Lipophilicity: The presence of the aniline and methyl-imidazole rings suggests a degree of lipophilicity, which often correlates with poor aqueous solubility.[4] High lipophilicity can lead to low solubility and poor absorption.[4]

Q2: I'm observing very low solubility of this compound in my aqueous buffer (pH 7.4). Why is this happening and what's my first step?

This is a common and expected issue. At neutral pH, the compound is likely in its neutral, less soluble form. The primary reason for poor aqueous solubility is often the high lipophilicity and molecular weight of the compound.[2][5]

Your First Step: pH Adjustment.

The presence of two basic nitrogen centers (aniline and imidazole) is the key to solving this problem. In acidic conditions, these nitrogens will become protonated, forming a more soluble salt.

  • Action: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-5).[2] This is a simple and effective initial strategy for compounds with basic functional groups.[] The solubility of imidazole-containing compounds is known to be affected by pH.[7][8]

Q3: pH adjustment helped, but the solubility is still insufficient for my in vitro assay. What are my next options?

If pH adjustment alone is not sufficient, the next step is to explore the use of co-solvents. Co-solvents work by reducing the polarity of the aqueous environment, which can help to solubilize non-polar compounds.[][9][10]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

Important Consideration: When using a co-solvent, always be mindful of its final concentration in your assay, as it may impact the biological system you are studying. It's crucial to run appropriate vehicle controls.

Q4: I need to prepare a formulation for an animal study. What advanced strategies can I consider for this poorly soluble compound?

For in vivo applications, more advanced formulation strategies are often necessary to improve bioavailability. Here are several established techniques:

StrategyMechanism of ActionKey Considerations
Lipid-Based Formulations The drug is dissolved in a lipid carrier, which can enhance absorption in the gastrointestinal tract.[11][12]Effective for lipophilic drugs. Can utilize systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[11]
Amorphous Solid Dispersions (ASDs) The crystalline drug is converted into a higher-energy, more soluble amorphous form by dispersing it within a polymer matrix.[11]Polymers like HPMC or PVP are commonly used.[13][14] Can be prepared by spray drying or hot-melt extrusion.[1]
Complexation with Cyclodextrins The drug molecule forms an inclusion complex with a cyclodextrin, where the lipophilic drug resides inside the cyclodextrin's cavity, enhancing its solubility in water.[1][15][16]Different types of cyclodextrins (e.g., HP-β-CD) are available.[16]
Particle Size Reduction Increasing the surface area of the drug particles by reducing their size (micronization or nanosizing) can improve the dissolution rate.[11][15]This technique is often used for BCS Class II drugs (low solubility, high permeability).[15]

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Solubility Enhancement Strategy

This workflow provides a logical progression from simple to more complex methods for improving the solubility of this compound.

Solubility_Workflow Start Start: Compound with Poor Aqueous Solubility pH_Adjust Step 1: pH Adjustment (Acidic Buffers) Start->pH_Adjust Check1 Solubility Sufficient? pH_Adjust->Check1 Co_Solvent Step 2: Add Co-solvent (e.g., DMSO, PEG 400) Check1->Co_Solvent No Success Success: Proceed with Experiment Check1->Success Yes Check2 Solubility Sufficient? Co_Solvent->Check2 Advanced Step 3: Advanced Formulation (e.g., ASD, Lipids, Cyclodextrins) Check2->Advanced No Check2->Success Yes Advanced->Success Yes Fail Re-evaluate: Consider Structural Modification Advanced->Fail No

Caption: A decision tree for systematically addressing solubility issues.

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This protocol determines the true solubility of a compound at equilibrium.[17][18]

Objective: To measure the saturation concentration of this compound in a specific solvent system after an extended incubation period.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., phosphate buffer pH 7.4, acidic buffer pH 3.0)

  • Vials with screw caps

  • Constant temperature shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C).

  • Incubate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[17][19]

  • After incubation, visually inspect to confirm that excess solid remains.

  • Separate the undissolved solid from the solution by centrifugation or filtration.[19]

  • Carefully collect the supernatant (the saturated solution).

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method against a standard curve.[19]

Protocol 2: High-Throughput Kinetic Solubility Assay

This assay is useful for rapid screening in early drug discovery.[20] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[17][18][21]

Objective: To quickly estimate the solubility of this compound under non-equilibrium conditions.

Materials:

  • A stock solution of the compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate reader (nephelometer or UV spectrophotometer)

Procedure (Nephelometric Method):

  • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[22]

  • Add the aqueous buffer to each well to achieve the desired final compound concentrations.[22]

  • Mix thoroughly and incubate for a short period (e.g., 1-2 hours) at room temperature.[22]

  • Measure the light scattering of the solutions using a nephelometer. An increase in light scattering indicates the formation of a precipitate, and thus, the compound has exceeded its kinetic solubility.[20]

References

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Roquette. (n.d.). Bioavailability Enhancement for Oral Dosage. Retrieved from [Link]

  • Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • PMC. (2025, January 22). Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Thermodynamic Solubility. Retrieved from [Link]

  • Colorcon. (2025, October 29). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Retrieved from [Link]

  • Contract Pharma. (2015, October 5). How to Choose the Right Solubilization Technology for Your API. Retrieved from [Link]

  • Vadlamudi, M. K., & Dhanaraj, S. (2016). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Journal of Pharmaceutical Sciences and Research, 8(8), 843-850.
  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • International Journal of Pharmacy and Chemical Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • PubMed. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Taylor & Francis Online. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 9). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Retrieved from [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2017, November 21). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Retrieved from [Link]

  • PMC. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(4-methyl-1H-imidazol-2-yl)aniline

[1][2]

Case Reference: 4-Me-Imid-Aniline-001 Support Level: Tier 3 (Senior Application Scientist) Context: This scaffold is a critical intermediate for several kinase inhibitors (e.g., Nilotinib analogs).[1][2] The synthesis typically follows one of two primary routes: the Nitrile-Diamine condensation (Route A) or the Amidine-Haloketone cyclization (Route B).[1][2]

This guide focuses on Route A (Reaction of 2-aminobenzonitrile with 1,2-diaminopropane) as it presents the most complex "side reaction" landscape regarding regiochemistry and oxidation states.[1][2]

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, we must map the "Happy Path" (Target Product) against the "Sad Path" (Impurities).[2]

ReactionLandscapeSMStarting Materials(2-Aminobenzonitrile +1,2-Diaminopropane)AmidineIntermediate:Open-Chain AmidineSM->AmidineNucleophilic AttackHydrolysisIMPURITY A:2-Aminobenzamide(Hydrolysis)SM->HydrolysisH2O presentImidazolineIntermediate:Imidazoline (Dihydro)Amidine->ImidazolineCyclization (-NH3)OligomerIMPURITY C:Polymer/Tar(Oligomerization)Amidine->OligomerThermal degradationTargetTARGET PRODUCT:This compoundImidazoline->TargetOxidation (-2H)(Sulfur/Pd/Air)RegioIMPURITY B:Regioisomeric Imidazoline(5-Methyl vs 4-Methyl)Imidazoline->RegioWrong amine attack

Caption: Figure 1. Reaction signaling pathway highlighting critical divergence points where hydrolysis, regioisomerism, and oxidation failure occur.

Part 2: Troubleshooting Guides (FAQs)
Ticket #1: The "Dihydro" Stall

User Report: "I have a persistent impurity (M+2 mass) that tracks closely with my product on HPLC. Increasing reaction time doesn't remove it."

Diagnosis: Incomplete Oxidation.[1][2] In Route A, the condensation of the nitrile with the diamine yields an imidazoline (dihydro-imidazole) first.[2] This intermediate is stable and requires an active oxidative driving force to aromatize into the final imidazole.[2]

Technical Insight: The imidazoline ring is not aromatic.[1][2] To convert it to the imidazole, you must remove two hydrogen atoms.[2] If you rely solely on air oxidation or weak catalysts, the reaction "stalls" at the dihydro stage.[2]

Protocol Adjustment:

  • Sulfur Method: If using elemental sulfur as the oxidant (common in one-pot synthesis), ensure the temperature is >130°C .[2] Sulfur activation requires high thermal energy.[1][2]

  • Chemical Oxidant: If the reaction is done, isolate the crude mixture (containing the dihydro impurity) and treat it with MnO₂ (5 eq) in refluxing dichloromethane or PCC (though toxic) to force aromatization.[2]

  • Catalytic Dehydrogenation: Reflux with 10% Pd/C in diphenyl ether or xylenes.[1][2]

ParameterImidazoline (Impurity)Imidazole (Target)
Mass (ESI) [M+H]+ = 252.15[M+H]+ = 250.13
UV Abs (max) ~240 nm (Weak)~290-310 nm (Strong, conjugated)
Stability Oxidizes slowly in airStable
Ticket #2: The "Regioisomer" Confusion

User Report: "NMR shows a split methyl signal. Do I have the 4-methyl or 5-methyl isomer? How do I separate them?"

Diagnosis: Tautomeric Equilibrium (The "Ghost" Impurity).[1][2] This is the most common confusion in imidazole synthesis.

  • The Reality: In the final product (1H-imidazole), the proton on the nitrogen hops rapidly between N1 and N3.[2] Therefore, 4-methyl and 5-methyl are tautomers of the same molecule. You cannot separate them because they interconvert instantly in solution.[1][2]

  • The Exception: The intermediate imidazoline (dihydro) is NOT tautomeric in the same way.[2][3] If your reaction stalled (see Ticket #1), you might actually have two distinct diastereomers of the imidazoline (one with methyl next to NH, one next to N=).[2]

Actionable Advice:

  • If you are at the final product stage: Do not attempt separation. The "mixture" is a single chemical entity that appears as a mixture on NMR due to the timescale of tautomerism vs. the NMR shutter speed.

  • If you intend to N-alkylate next: Be careful. The ratio of tautomers will dictate the ratio of N-alkylated regioisomers (which are separable and distinct).[2] You must control the alkylation conditions (sterics/solvent) to favor the desired N-position.[1][2]

Ticket #3: The "Dead-End" Amide

User Report: "My yield is low (40%), and I see a large peak corresponding to 2-aminobenzamide."[1][2]

Diagnosis: Nitrile Hydrolysis.[1][2][4][5] The nitrile group on 2-aminobenzonitrile is susceptible to hydrolysis if water is present in the reaction matrix, especially at high temperatures and high pH (basic amines).[2]

Mechanism:

12

Once the amide forms, it is significantly less reactive toward the diamine than the original nitrile.[2] It effectively becomes "dead" mass.[1][2]

Corrective Protocol:

  • Drying: Pre-dry the 1,2-diaminopropane over KOH pellets or molecular sieves (4Å).

  • Catalyst Choice: If using a Lewis acid catalyst (like CuCl or ZnCl2), ensure it is anhydrous.[2] Hygroscopic catalysts introduce water.[1][2]

  • Inert Atmosphere: Run the reaction under a strict Nitrogen/Argon blanket.

Part 3: Validated Experimental Protocol (Route A)

This protocol minimizes the "Dihydro" stall and Hydrolysis issues by using Sulfur as an in-situ oxidant.[1][2]

Reagents:

  • 2-Aminobenzonitrile (1.0 eq)[1][2]

  • 1,2-Diaminopropane (3.0 eq) - Excess acts as solvent and drives kinetics[1][2]

  • Elemental Sulfur (0.5 - 1.0 eq) - Crucial for oxidation[1][2]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq) - Activates the nitrile[1][2]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-aminobenzonitrile, sulfur, and pTSA.

  • Solvent/Reagent: Add 1,2-diaminopropane. (Note: No external solvent is usually needed; the diamine acts as the medium).[2]

  • Reaction: Heat to reflux (approx. 119°C) .[1][2]

    • Critical Checkpoint: The mixture will turn dark orange/brown.[1][2] This is normal (sulfur chemistry).[1][2]

    • Time: Monitor by TLC/HPLC.[1][2] Typical time is 4–8 hours.[1][2]

  • Workup (H2S Removal):

    • Cool to room temperature.[1][2][6]

    • The reaction releases H₂S gas (rotten egg smell).[1][2] Use a scrubber or bleach trap.

    • Dilute with Ethyl Acetate.[1][2][7]

    • Wash with 10% NaOH (removes sulfur byproducts) and then Brine.[1][2]

  • Purification:

    • Dry organic layer over Na₂SO₄.[1][2][6]

    • Concentrate.

    • Recrystallize from Ethanol/Water or Toluene.[1][2]

Yield Expectation: 75-85% Purity: >98% (by HPLC)

Part 4: Impurity Decision Tree

Use this logic flow to identify your specific failure mode.

TroubleshootingStartStart: Analyze Crude MixtureMassCheckCheck Mass Spec (LCMS)Start->MassCheckM_plus_2Mass = Target + 2(Dihydro Impurity)MassCheck->M_plus_2Found +2 DaM_plus_18Mass = SM + 18(Amide Impurity)MassCheck->M_plus_18Found +18 DaTargetMassMass = TargetMassCheck->TargetMassCorrect MassAction1Action: Add Oxidant (MnO2)Increase TempM_plus_2->Action1Action2Action: Dry ReagentsCheck Inert GasM_plus_18->Action2Action3Check NMR forTautomers vs RegioisomersTargetMass->Action3

Caption: Figure 2. Diagnostic logic flow for identifying common synthetic failures based on Mass Spectrometry data.

References
  • Novartis AG. (2007).[1][2] Process for the preparation of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide. (Patent WO2007015870).[1][2] Describes the industrial relevance and purification of methyl-imidazole intermediates. Link

  • Shie, J. J., & Fang, J. M. (2007).[2] Microwave-assisted one-pot synthesis of benzimidazoles and imidazoles. Journal of Organic Chemistry. Details the condensation mechanism of diamines with nitriles and the role of oxidation. Link[2]

  • BenchChem. (2025).[1][2][6][8] Technical Guide to 1,2-Diaminopropane Enantiomers and Reactivity. Provides physical data on the diamine precursor and its behavior in condensation reactions.[2] Link[2]

  • Organic Chemistry Portal. (2023). Synthesis of Imidazoles. General mechanistic overview of the cyclization-oxidation sequence (Debus-Radziszewski and related pathways). Link

  • Royal Society of Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Discusses similar "dihydro" impurities in imidazole/indole synthesis. Link

Technical Support Center: Assay Optimization for 2-(4-methyl-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-209251-OPT Subject: Resolving Poor Reproducibility in Kinase/Binding Assays Compound Class: Imidazole-Aniline Scaffold (Kinase Inhibitor Fragment/Probe)

Executive Summary

You are encountering variability with 2-(4-methyl-1H-imidazol-2-yl)aniline (CAS: 209251-84-3).[1] While often used as a scaffold or probe for p38 MAPK and other tyrosine kinases, this molecule possesses specific physicochemical liabilities—primarily aniline oxidation and imidazole tautomerism —that lead to "phantom" IC50 shifts and signal drift.

This guide moves beyond generic advice to address the specific molecular mechanisms degrading your data quality.

Module 1: The "Invisible" Variable – Solubility & Aggregation

The Issue: You observe non-linear dose-response curves or "bell-shaped" inhibition. This is rarely a biological effect; it is likely colloidal aggregation . The planar structure of the phenyl-imidazole core encourages


-

stacking in aqueous buffers, creating promiscuous aggregates that sequester enzymes non-specifically.

The Diagnostic Protocol:

  • Centrifugation Test: Spin your assay working solution at 10,000 x g for 10 minutes. Measure concentration in the supernatant. If >20% loss, you have aggregates.

  • Detergent Sensitivity: Repeat the assay with 0.01% Triton X-100. If IC50 increases (potency drops) drastically, the original inhibition was likely an artifact of aggregation.

Corrective Workflow:

ParameterStandard Practice (Flawed)Optimized Protocol (Robust)
Stock Solvent 100% DMSO (stored at -20°C)Anhydrous DMSO, aliquoted, stored under Argon/N2.
Dilution Sequence Serial dilution in BufferSerial dilution in 100% DMSO , then 1-step transfer to Buffer.
Intermediate Step VortexingSonicate for 5 mins after thawing to disrupt micro-crystals.
Assay Buffer PBS or TRIS onlyAdd 0.01% Triton X-100 or CHAPS to prevent stacking.
Module 2: Chemical Stability – The Aniline Oxidation Trap

The Issue: The primary amine on the phenyl ring (the aniline moiety) is highly susceptible to oxidative degradation, especially in light and at neutral/basic pH.

  • Symptom: Stock solutions turn faint yellow/brown over weeks.

  • Result: Loss of effective concentration and potential generation of interference compounds (azo species) that quench fluorescence.

Mechanism of Failure:



Stability Management Protocol:

  • Light Protection: This compound is photosensitive. All stocks must be in amber vials.

  • Antioxidants: For long-term assays (>4 hours), supplement buffers with 1 mM DTT or TCEP . This prevents the radical oxidation of the aniline group.

  • Freshness Rule: Discard working solutions >4 hours old. Never re-freeze working dilutions.

Module 3: pH Sensitivity & Tautomerism

The Issue: Reproducibility fails between batches of buffer. The Cause: The imidazole ring has a pKa near 7.0. Small shifts in pH (e.g., pH 7.2 vs 7.4) drastically alter the ratio of protonated vs. neutral species. Since only one form typically binds the kinase ATP pocket, pH drift looks like potency drift.

The Fix:

  • Buffer Strength: Use strong buffering agents (e.g., 50 mM HEPES) rather than weak PBS to lock pH.

  • Check pH at Temperature: Ensure pH is adjusted at the assay temperature (e.g., 37°C), not room temperature.

Visual Troubleshooting Guide

The following logic flow helps you isolate the root cause of your variance.

Troubleshooting Start START: High Assay Variability CheckColor Check Stock Color Start->CheckColor Yellow Yellow/Brown? CheckColor->Yellow Yes Clear Clear/Colorless CheckColor->Clear No Oxidation Issue: Aniline Oxidation Action: Remake stock + DTT + Amber vials Yellow->Oxidation CheckCurve Check Dose-Response Curve Clear->CheckCurve SteepHill Hill Slope > 2.0? CheckCurve->SteepHill Yes NormalHill Hill Slope ~ 1.0 CheckCurve->NormalHill No Aggregation Issue: Colloidal Aggregation Action: Add 0.01% Triton X-100 SteepHill->Aggregation CheckTime Time-Dependent Potency? NormalHill->CheckTime YesTime Potency drops over time CheckTime->YesTime Yes Precipitation Issue: Micro-precipitation Action: Limit DMSO < 1% final YesTime->Precipitation

Caption: Decision matrix for isolating physicochemical causes of assay failure with aniline-imidazole derivatives.

Frequently Asked Questions (FAQs)

Q: My IC50 values are 10x higher than literature. Is the compound bad? A: Not necessarily. Literature values often ignore "assay conditions." If the literature used a radioactive filter-binding assay and you are using FRET/TR-FRET, the aniline moiety might be quenching your fluorophore (Interference).

  • Validation: Run a "counter-screen" with the fluorophore alone + compound. If fluorescence drops, you have optical interference.

Q: Can I store the compound in DMSO at 4°C? A: Absolutely not. DMSO is hygroscopic (absorbs water from air). At 4°C, DMSO is liquid but absorbs water rapidly. This water causes the hydrophobic inhibitor to crash out of solution (micro-precipitation) when you later try to use it.

  • Rule: Store at -20°C or -80°C. Thaw completely and mix before use.

Q: Why does the compound bind to my plastic plates? A: The hydrophobic phenyl-imidazole core binds to polystyrene.

  • Fix: Use Low-Binding (NBS) plates or include 0.01% BSA/0.05% Tween-20 in the buffer to block surface sites.

References & Further Reading
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

    • Relevance: Defines mechanisms of aggregation and chemical interference common in planar heterocycles.

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Chemistry. Drug Discovery Today.

    • Relevance: The definitive guide on colloidal aggregation in kinase inhibitors.

  • Brisander, M., et al. (2006). DMSO in assay buffers: A potential source of interference in biochemical assays. Journal of Biomolecular Screening.

    • Relevance: Explains the impact of DMSO hydration on compound solubility.

Sources

Technical Support Center: Maximizing the Purity of 2-(4-methyl-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 2-(4-methyl-1H-imidazol-2-yl)aniline (CAS: 209251-84-3)[1].

As a bifunctional building block containing both an electron-rich aniline and a basic imidazole ring, this compound presents unique isolation and purification challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols designed to elevate your sample purity to >98%.

🔬 Troubleshooting & FAQs

Q1: My isolated samples degrade and turn dark brown or black during concentration or storage. What is the mechanistic cause, and how do I prevent this?

The Causality: The degradation is driven by the oxidative lability of the primary aniline moiety. Anilines are highly susceptible to oxidation by atmospheric oxygen, trace transition metals, or photo-oxidation, leading to the formation of complex, tarry oligomeric byproducts that are notoriously difficult to separate[2]. The electron-donating nature of the adjacent imidazole ring further increases the electron density on the aniline, exacerbating this vulnerability.

The Solution: Establish a self-validating inert workflow. By eliminating oxygen and light during the final isolation steps, you prevent the radical initiation required for aniline polymerization.

Step-by-Step Protocol: Inert Handling & Storage

  • Solvent Degassing: Prior to final workup or column chromatography, sparge all solvents (e.g., ethyl acetate, dichloromethane, methanol) with high-purity Argon or Nitrogen for at least 15 minutes.

  • Evaporation: Perform rotary evaporation under a strictly inert atmosphere. Break the vacuum with Argon/Nitrogen, never ambient air.

  • Storage: Transfer the dried solid to an amber glass vial to prevent photo-degradation. Flush the headspace with Argon, seal with a PTFE-lined cap, and store at 2–8 °C.

Q2: I am experiencing severe tailing, streaking, and low mass recovery during silica gel column chromatography. How do I resolve this?

The Causality: The 1H-imidazole ring contains a basic, pyridine-like nitrogen atom. This basic site interacts strongly via hydrogen bonding and acid-base pairing with the acidic silanol groups (-SiOH) present on standard unmodified silica gel[3]. This interaction causes the compound to irreversibly adsorb to the stationary phase, resulting in severe chromatographic streaking and drastically reduced yields.

The Solution: You must actively neutralize the acidic sites on the silica gel using a sacrificial basic modifier, such as Triethylamine (TEA), prior to and during elution[3].

Step-by-Step Protocol: TEA-Deactivated Silica Chromatography

  • Eluent Preparation: Prepare your optimized mobile phase (e.g., Dichloromethane/Methanol) and add 0.5% to 1.0% (v/v) Triethylamine .

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent.

  • Stationary Phase Deactivation: Flush the packed column with at least 2 to 3 column volumes (CV) of the TEA-modified solvent. Self-Validation Check: Collect the column flow-through and test it with pH paper; it should read basic (pH > 8), confirming the silanol sites are fully saturated.

  • Loading & Elution: Load your crude this compound and elute using the modified solvent. The compound will now elute as a tight, symmetrical band.

  • Post-Purification: TEA can co-elute. To remove residual TEA, place the purified fractions under high vacuum (lyophilization or Schlenk line) for 12–24 hours.

Q3: Is there a scalable, non-chromatographic method to achieve >98% purity, especially for removing closely eluting organic impurities?

The Causality: Relying solely on chromatography for scale-up is solvent-intensive and inefficient. However, the bifunctional basicity of this compound allows for selective crystallization via salt formation. By reacting the basic amines with oxalic acid, you force the target molecule into a highly crystalline oxalate salt lattice[4]. Neutral or less basic impurities remain dissolved in the mother liquor. Furthermore, oxalate salts of anilines are significantly more stable against oxidation than their free-base counterparts.

Step-by-Step Protocol: Oxalate Salt Precipitation & Free-Basing

  • Dissolution: Dissolve the crude this compound in a minimal volume of warm anhydrous ethanol (approx. 50 °C).

  • Salt Formation: In a separate flask, dissolve 1.05 molar equivalents of anhydrous oxalic acid in warm ethanol. Add this dropwise to the aniline solution under vigorous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize precipitation.

  • Isolation: Filter the crystalline oxalate salt through a Büchner funnel. Wash the filter cake twice with ice-cold ethanol to remove trapped impurities.

  • Free-Basing (Regeneration): Suspend the purified oxalate salt in distilled water. Slowly add saturated aqueous sodium bicarbonate (

    
    ) until the aqueous phase reaches pH 8–9.
    
  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure to yield the ultra-pure free base[4].
    

📊 Quantitative Method Comparison

To assist in selecting the optimal purification strategy based on your project scale and impurity profile, consult the data summary below:

Purification MethodPrimary MechanismTarget Impurities RemovedTypical Yield RecoveryFinal Purity AchievedScalability
Standard Silica Gel Polarity / AdsorptionNon-polar organics< 40% (Due to irreversible binding)85 - 90%Poor
TEA-Deactivated Silica Polarity (Neutralized Support)Closely eluting structural analogs85 - 95%95 - 98%Moderate
Oxalate Salt Precipitation Differential pKa / CrystallizationNeutral organics, oxidation byproducts75 - 85% (First crop)> 99% Excellent

🗺️ Purification Workflow Visualization

The following decision matrix outlines the logical flow for isolating pure this compound based on the protocols detailed above.

PurificationWorkflow Start Crude this compound Decision Select Purification Route Start->Decision Route1 Chromatography (Small Scale / Complex Mixtures) Decision->Route1 Analytical/Prep (< 1g) Route2 Salt Precipitation (Scale-up / High Purity) Decision->Route2 Bulk/Scale-up (> 1g) Step1A Deactivate Silica Gel (Add 0.5-1% Triethylamine) Route1->Step1A Step2A Dissolve in Warm Ethanol Add Oxalic Acid Route2->Step2A Step1B Elute with Hexane/EtOAc/TEA or DCM/MeOH/TEA Step1A->Step1B Pure Pure this compound (>98% Purity) Step1B->Pure Step2B Filter Oxalate Salt Wash & Dry Step2A->Step2B Step2C Free-base with NaHCO3 Extract & Concentrate Step2B->Step2C Step2C->Pure

Purification workflow for this compound via chromatography or salt formation.

📚 References

  • Building Blocks | CymitQuimica: this compound. CymitQuimica. 1

  • Technical Support Center: Purification of Products from 1-Ethyl-1-tosylmethyl isocyanide (TosMIC) Reactions. Benchchem. 3

  • 2,6-Diisopropyl-4-nitroaniline | High Purity | RUO Supplier. Benchchem.2

  • SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. Defense Technical Information Center (DTIC). 4

  • N,N-Diethyl-p-phenylenediamine oxalate salt 142439-89-2. Sigma-Aldrich.

Sources

overcoming resistance to 2-(4-methyl-1H-imidazol-2-yl)aniline in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity: 2-(4-methyl-1H-imidazol-2-yl)aniline Common Name: SB203580 Target: p38 MAPK (


 and 

isoforms)
Welcome to the Technical Support Center

I am Dr. Aris, Senior Application Scientist. You are likely here because your cell lines are not responding to This compound (commonly known as SB203580 ) as expected.

In my experience supporting kinase inhibitor workflows, "resistance" to SB203580 is rarely due to a mutation in the ATP-binding pocket. Instead, it is almost always one of three issues:

  • The Phosphorylation Paradox: You are measuring the wrong biomarker (p-p38 instead of downstream targets).

  • Pathway Plasticity: Your cells have re-wired signaling through JNK or ERK.

  • Chemical Handling: The compound has precipitated or degraded.

Below are the specific troubleshooting modules designed to isolate your issue.

Module 1: The "False Failure" (Paradoxical Phosphorylation)

User Complaint: "I treated my cells with 10 µM SB203580, but Western Blot analysis shows p38 phosphorylation (Thr180/Tyr182) has increased or remained unchanged. Is the drug inactive?"

Technical Diagnosis: No, the drug is likely working perfectly. This is the most common misconception with SB203580.

  • Mechanism: SB203580 is an ATP-competitive inhibitor.[1][2][3] It binds to the catalytic pocket of p38, preventing it from phosphorylating downstream substrates.[4][5]

  • The Paradox: It does not prevent upstream kinases (MKK3/6) from phosphorylating p38.[4][5] In fact, active p38 normally triggers a negative feedback loop (e.g., via TAB1 or phosphatases) to dampen its own activation. By inhibiting p38 catalytic activity, SB203580 breaks this feedback loop, leading to hyper-phosphorylation of p38.

The Solution: Stop measuring p-p38 as a readout of efficacy. You must measure the phosphorylation of downstream substrates .

Visualizing the Mechanism

SB203580_Mechanism MKK MKK3/6 (Upstream Kinase) p38_inactive p38 MAPK (Inactive) MKK->p38_inactive Phosphorylates p38_active p-p38 MAPK (Phosphorylated) p38_inactive->p38_active Activation Substrates Downstream Targets (HSP27, MAPKAPK2) p38_active->Substrates Catalysis Feedback Negative Feedback (Phosphatases/TAB1) p38_active->Feedback Triggers SB SB203580 (Inhibitor) SB->p38_active Binds ATP Pocket (Blocks Catalysis ONLY) Feedback->MKK Inhibits

Caption: SB203580 blocks downstream catalysis but often increases p-p38 levels by severing the negative feedback loop.

Module 2: Biological Resistance (Pathway Plasticity)

User Complaint: "I confirmed p-HSP27 inhibition, but my cells are still proliferating/surviving. Why?"

Technical Diagnosis: Your cells have likely activated compensatory survival pathways.[6] This is "Adaptive Resistance."

  • JNK/ERK Upregulation: p38 inhibition often leads to a reflex increase in JNK or ERK activity due to crosstalk at the MAP3K level (e.g., TAK1 or MEKK1).

  • Off-Target Toxicity: At concentrations >10 µM, SB203580 can inhibit c-Raf (activates ERK) or JNK isoforms, or paradoxically activate c-Raf depending on the cellular context.

Troubleshooting Protocol: The "Bypass" Check

StepActionRationale
1 Titrate Down If using >10 µM, reduce to 1-5 µM. High doses cause off-target effects that mask specific p38 biology.
2 Blot for Compensatory Kinases Perform Western Blot for p-ERK1/2 and p-JNK . If these are elevated compared to control, the cells are bypassing p38.
3 Combination Test Treat cells with SB203580 + MEK inhibitor (e.g., U0126) or JNK inhibitor (e.g., SP600125). If survival drops, resistance is pathway-driven.
Module 3: Chemical & Physical Troubleshooting

User Complaint: "The drug seems to have lost potency entirely over time."

Technical Diagnosis: SB203580 is hydrophobic and sensitive to freeze-thaw cycles.

  • Precipitation: In aqueous cell culture media, it can crash out of solution if the DMSO concentration is too low or mixing is too rapid.

  • Degradation: Repeated freeze-thaw of the DMSO stock introduces moisture, causing hydrolysis.

FAQ: Stability & Handling

  • Q: Can I store the diluted drug in media at 4°C?

    • A: No. Use immediately. The compound is stable in DMSO at -20°C, but once in aqueous media, it should be applied to cells within 30 minutes.

  • Q: I see crystals on my cells. What happened?

    • A: You likely added the DMSO stock directly to the well. Correct Protocol: Dilute the stock 1:1000 in pre-warmed media in a separate tube, vortex vigorously, and then add to cells.

Standardized Validation Protocol

Use this protocol to definitively determine if your cell line is resistant or if the assay is flawed.

Objective: Validate SB203580 efficacy using the correct biomarker (HSP27).

Materials:

  • SB203580 Stock (10 mM in DMSO).[5]

  • Stimulant: Anisomycin (10 µg/mL) or UV light (p38 activators).

  • Antibodies: Anti-phospho-HSP27 (Ser82), Anti-Total HSP27. (Do not rely on p-p38).

Workflow:

  • Seed Cells: Plate cells to reach 70% confluence.

  • Pre-treatment: Add SB203580 (5 µM) or DMSO vehicle. Incubate for 1 hour .

  • Stimulation: Add Anisomycin for 30 minutes (in the continued presence of SB203580).

  • Lysis: Lyse cells immediately in SDS buffer containing phosphatase inhibitors.

  • Readout:

    • Control (DMSO + Anisomycin): High p-HSP27.

    • Treatment (SB203580 + Anisomycin):Low/Absent p-HSP27.

    • Note: p-p38 will likely be higher in the Treatment group than the Control.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Cells not responding to SB203580 Check_WB Check Western Blot Target Start->Check_WB p38_Band Target was p-p38? Check_WB->p38_Band Yes HSP27_Band Target was p-HSP27 or p-MAPKAPK2? Check_WB->HSP27_Band Yes Paradox Diagnosis: Phosphorylation Paradox (Drug is working) p38_Band->Paradox High p-p38 is normal Check_Conc Check Concentration HSP27_Band->Check_Conc p-HSP27 is low but cells survive High_Conc > 10 µM? Check_Conc->High_Conc Yes Low_Conc 1 - 10 µM? Check_Conc->Low_Conc Yes OffTarget Diagnosis: Off-target Toxicity (c-Raf/JNK inhibition) High_Conc->OffTarget Check_Bypass Check Compensatory Pathways (p-ERK / p-JNK) Low_Conc->Check_Bypass Bypass_Yes High p-ERK/JNK? Check_Bypass->Bypass_Yes Yes Resistance Diagnosis: Adaptive Resistance (Require Combo Therapy) Bypass_Yes->Resistance

Caption: Step-by-step logic to distinguish assay artifacts from true biological resistance.

References
  • Kumar, S., et al. (1999). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery. (Establishes the mechanism of p38 inhibition and the feedback loop).

  • Davies, S.P., et al. (2000). "Specificity and mechanism of action of some commonly used protein kinase inhibitors." Biochemical Journal. (The authoritative source on SB203580 specificity and off-target effects on c-Raf at high doses).

  • Ge, B., et al. (2002). "MAPKK-independent activation of p38alpha mediated by TAB1-dependent autophosphorylation of p38alpha." Science. (Explains the alternative activation mechanisms that can confound results).

  • Tocris Bioscience. "SB 203580 Product Information & Biological Activity." (Technical data on solubility and stability).

Sources

Validation & Comparative

In Vitro Bioactivity Validation of the 2-(4-methyl-1H-imidazol-2-yl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Positioning

2-(4-methyl-1H-imidazol-2-yl)aniline (CAS: 209251-84-3) represents a "privileged substructure" in medicinal chemistry. It serves as a critical pharmacophore found in various kinase inhibitors (specifically p38 MAPK inhibitors) and is a synthetic precursor for benzimidazole-based antivirals (e.g., HCV NS5B inhibitors).

Unlike fully optimized drugs, this compound acts as a fragment lead . Its validation requires a distinct workflow that differentiates specific target engagement (efficacy) from non-specific promiscuity or aniline-associated toxicity.

This guide outlines the rigorous in vitro validation protocol to transition this scaffold from a chemical building block to a validated bioactive hit, comparing it against industry-standard benchmarks.

Comparative Landscape: The Scaffold vs. The Standards

To validate bioactivity, one must prove that this compound acts via a specific mechanism rather than general cytotoxicity. We compare it against a validated kinase inhibitor and a known toxic metabolite.

FeatureTarget Scaffold Positive Control (Efficacy) Negative Control (Toxicity)
Compound This compound SB203580 4-Methylimidazole (4-MEI)
Class Fragment / Pharmacophorep38 MAPK InhibitorCaramelization Byproduct
Structure Aniline linked to 2-pos of Imidazole2,4,5-trisubstituted ImidazoleMethyl substituted Imidazole
Primary Target Unknown (Putative: Kinase/GPCR)p38

ATP pocket
Non-specific / Carcinogen
Validation Goal Prove specific binding (

)
Validate assay windowRule out false positives
Key Risk Pan-Assay Interference (PAINS)High specificityConvulsant / Cytotoxic

Validation Phase I: Target Engagement (Biophysical)

Before cell-based assays, you must confirm the molecule binds to a protein target. Given the structural similarity to the SB203580 core, the highest probability target is the ATP-binding pocket of Serine/Threonine kinases.

Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: Determine if the scaffold stabilizes the kinase domain (e.g., p38


) upon heating.

Materials:

  • Recombinant p38

    
     kinase domain (1-352).
    
  • Sypro Orange Dye (5000x stock).

  • Real-Time PCR Machine (e.g., Roche LightCycler).

Step-by-Step Methodology:

  • Preparation: Dilute protein to 2

    
    M in buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
    
  • Dosing: Add this compound at 10

    
    M, 50 
    
    
    
    M, and 100
    
    
    M
    (Fragment screening requires higher concentrations than optimized drugs).
  • Controls:

    • Positive: SB203580 (10

      
      M). Expect 
      
      
      
      C.
    • Negative: DMSO (1% v/v).

  • Run: Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the melting temperature (

    
    ) using the Boltzmann sigmoid fit.
    
    • Pass Criteria: A concentration-dependent

      
      C indicates specific binding.
      

Validation Phase II: Functional Potency (Cell-Based)

If biophysical binding is confirmed, functional inhibition must be demonstrated in a cellular context.

Protocol B: Inhibition of LPS-induced p38 MAPK Signaling

Objective: Measure the compound's ability to inhibit the phosphorylation of downstream substrates (HSP27 or MAPKAPK2) in THP-1 monocytes.

Workflow Diagram (DOT Visualization):

MAPK_Validation LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1/TAB TLR4->TAK1 MKK MKK3/6 TAK1->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation HSP27 HSP27 p38->HSP27 Phosphorylation Scaffold 2-(4-methyl...) (Inhibitor) Scaffold->p38 Inhibition pHSP27 p-HSP27 (Readout) HSP27->pHSP27

Caption: Signal transduction pathway for p38 MAPK validation. The scaffold is tested for its ability to block the p38-mediated phosphorylation of HSP27 following LPS stimulation.

Experimental Steps:

  • Cell Culture: Seed THP-1 cells (5 x

    
     cells/mL) in RPMI-1640 + 10% FBS.
    
  • Pre-treatment: Incubate cells with the test compound (0.1 - 100

    
    M) for 1 hour. Include SB203580 (1 
    
    
    
    M) as the reference standard.
  • Stimulation: Add Lipopolysaccharide (LPS) at 1

    
    g/mL for 30 minutes.
    
  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Western Blot:

    • Primary Antibody: Anti-phospho-HSP27 (Ser82).

    • Normalization Antibody: Total HSP27 or

      
      -Actin.
      
  • Quantification: Densitometry analysis to determine IC

    
    .
    

Validation Phase III: Toxicology & Specificity (The Aniline Check)

The presence of the primary aniline group (


 on the phenyl ring) introduces a risk of mutagenicity and non-specific reactivity (PAINS).
Protocol C: Comparative Cytotoxicity (MTT Assay)

Objective: Ensure the observed bioactivity is due to target inhibition, not cell death.

  • Setup: HepG2 cells in 96-well plates.

  • Treatment: 24-hour exposure to the test compound (up to 100

    
    M).
    
  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Interpretation (The Therapeutic Index):

    • Calculate the Therapeutic Index (TI) =

      
       (Cytotoxicity) / 
      
      
      
      (Functional Potency).
    • Requirement: A TI > 10 is required to validate the scaffold as a viable lead. If

      
      , the compound is likely acting as a general toxin.
      
Protocol D: Ames Test (In Silico/In Vitro)

Because 4-methylimidazole (a substructure) is a known carcinogen and anilines are often mutagenic:

  • Requirement: Perform an Ames test (Salmonella typhimurium strains TA98/TA100) with and without S9 metabolic activation.

  • Reference: Compare mutagenicity rates against 2-aminofluorene (positive control for aromatic amines).

References

  • Structural Basis of p38 Inhibition: Title: "The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase." Source: Nature, 1997. URL:[Link]

  • Benzimidazole Scaffold Synthesis: Title: "Synthesis and biological evaluation of 2-substituted benzimidazoles as inhibitors of HCV replication." Source: Bioorganic & Medicinal Chemistry Letters.[1] URL:[Link]

  • Toxicity of Imidazole Derivatives: Title: "NTP Toxicology and Carcinogenesis Studies of 4-Methylimidazole in F344/N Rats and B6C3F1 Mice." Source: National Toxicology Program.[2][3] URL:[Link]

  • Assay Interference (PAINS): Title: "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

2-(4-methyl-1H-imidazol-2-yl)aniline versus other p38 MAP kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-(4-methyl-1H-imidazol-2-yl)aniline (analyzed here as a foundational imidazole scaffold for p38 inhibition) versus optimized clinical and research-grade p38 MAP kinase inhibitors, specifically SB203580 , SB202190 , and BIRB 796 (Doramapimod) .[1][2][3]

From Imidazole Scaffolds to Clinical Candidates

Executive Summary & Structural Context

The compound This compound represents a core pharmacophore scaffold rather than a fully optimized clinical inhibitor.[1][2][3] In the landscape of p38 MAPK inhibition, this structure serves as a critical "fragment" or starting block. The imidazole ring acts as the primary hinge-binder (mimicking the adenine of ATP), while the aniline moiety provides a vector for extending into the hydrophobic pocket to gain selectivity.[3]

To provide a functional guide for researchers, this analysis compares this core scaffold's derivatives—most notably the pyridinyl-imidazole class (exemplified by SB203580 )—against Type II allosteric inhibitors like BIRB 796 .[2][3]

Key Distinction:

  • Imidazole Scaffolds (e.g., SB203580, SB202190): ATP-competitive (Type I) inhibitors.[1][2][3] High potency but potential off-target effects (e.g., Raf, JNK).[2][3]

  • Diaryl Ureas (e.g., BIRB 796): Allosteric (Type II) inhibitors.[2][3] Bind the DFG-out conformation. Generally higher selectivity and slower dissociation rates.[2][3]

Mechanism of Action & Binding Modes

Understanding the binding mode is essential for experimental design, particularly when studying residence time or overcoming resistance.[3]

Type I Inhibition (The SB Series)

Inhibitors like SB203580 and SB202190 are ATP-competitive.[1][2][3] They bind to the active conformation (DFG-in) of the kinase.[1][3] The pyridine nitrogen (in SB203580) or the imidazole nitrogen (in the scaffold) forms a critical hydrogen bond with the hinge region (Met109 in p38


).[3]
  • Pros: Rapid onset of inhibition.

  • Cons: Susceptible to high intracellular ATP concentrations; moderate selectivity profile.[2][3]

Type II Inhibition (BIRB 796)

BIRB 796 binds to the inactive (DFG-out) conformation.[1][2][3] It occupies the ATP pocket and an adjacent allosteric hydrophobic pocket exposed by the movement of the activation loop.[3]

  • Pros: Slower dissociation (longer residence time); locks kinase in inactive state; often better selectivity against homologous kinases.[2][3]

  • Cons: Slower association rate.[2][3]

InhibitorBinding ATP ATP (Cellular) p38_Active p38 MAPK (Active/DFG-in) ATP->p38_Active  Binds   p38_Inactive p38 MAPK (Inactive/DFG-out) p38_Active->p38_Inactive  Conformational Equilibrium   Downstream Substrate Phosphorylation (MK2, ATF2, HSP27) p38_Active->Downstream  Activates   SB203580 SB203580 / SB202190 (Type I Inhibitor) SB203580->p38_Active  Competes with ATP   BIRB796 BIRB 796 (Type II Inhibitor) BIRB796->p38_Inactive  Stabilizes & Locks  

Figure 1: Mechanism of Action. SB203580 competes directly with ATP in the active kinase, while BIRB 796 traps the kinase in an inactive conformation.

Performance Comparison Matrix

The following data aggregates standard values from cell-free kinase assays and cellular models.

FeatureSB203580 (Standard Tool)SB202190 (High Potency)BIRB 796 (Doramapimod)VX-745 (Clinical/BBB+)
Primary Target p38

, p38

p38

, p38

Pan-p38 (p38

/

/

/

)
p38

(Highly Selective)
IC50 (Cell-Free) ~50 nM (p38

)~500 nM (p38

)
~30-50 nM (p38

)~100 nM (p38

)
~38 nM (p38

)~65 nM (p38

)
~10 nM (p38

)
Binding Type Type I (ATP Competitive)Type I (ATP Competitive)Type II (Allosteric)Type I (ATP Competitive)
Key Off-Targets c-Raf (IC50 ~2 µM)JNK (at >10 µM)GAK, CK1Similar to SB203580Less Raf inhibitionJNK2 (330x less potent)c-Raf (weak)Very high selectivity
Solubility DMSO (>20 mg/mL)Water (Low)DMSO (>20 mg/mL)DMSO (>50 mg/mL)DMSO (>50 mg/mL)
In Vivo Use Extensive (Arthritis models)ExtensiveClinical Trials (Crohn's/RA)Clinical (RA/Neurology)
Paradoxical Effect Can induce activation of upstream MAPKKs (MKK3/6)SimilarPrevents activation loop phosphorylation-

Critical Note on Selectivity: Researchers using SB203580 at concentrations >10 µM risk inhibiting c-Raf and JNK .[1][2][3] For studies requiring strict p38 specificity, VX-745 or low-dose BIRB 796 are superior alternatives.[1][2][3]

Experimental Protocols
Protocol A: Western Blot Analysis of p38 Inhibition

Objective: Verify inhibition of p38 kinase activity (not p38 phosphorylation itself).

Principle: SB203580 inhibits the catalytic activity of p38, not its activation by upstream kinases (MKK3/6).[3] Therefore, p-p38 levels will NOT decrease (and may actually increase due to feedback loops).[1][2][3] You must measure the phosphorylation of a downstream substrate, such as MAPKAPK-2 (MK2) or HSP27 .[2][3]

Workflow:

  • Cell Seeding: Seed cells (e.g., THP-1, HeLa) to 70-80% confluence.[1][2][3]

  • Pre-treatment: Add Inhibitor (SB203580 or BIRB 796) dissolved in DMSO.[2][3]

    • Concentration: 1–10 µM (SB203580); 0.1–1 µM (BIRB 796).[1][2][3]

    • Time: Incubate for 1 hour prior to stimulation.[2][3]

  • Stimulation: Add stressor (e.g., LPS 100 ng/mL or UV radiation) for 15–30 mins.[2][3]

  • Lysis: Wash with ice-cold PBS.[1][2][3] Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).[2][3]

  • Detection (Western Blot):

    • Primary Antibody 1: Phospho-HSP27 (Ser82) – Should Decrease.[1][2][3]

    • Primary Antibody 2: Phospho-p38 MAPK (Thr180/Tyr182) – Should Remain Stable or Increase.[1][2][3]

    • Control: Total p38 / GAPDH.

Protocol B: Solubility & Reconstitution
  • SB203580: Soluble in DMSO up to 50 mM.[2][3][4] For aqueous buffers, dilute DMSO stock 1:1000 (keep DMSO < 0.1%).[2][3] Precipitation may occur in high-salt buffers.[1][2][3]

  • Storage: Aliquot stocks and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Signaling Pathway Visualization

The following diagram illustrates the specific intervention points of these inhibitors within the MAPK cascade.

p38Pathway Stress Stress / Cytokines (LPS, UV, TNF-a) MAP3K MAP3Ks (ASK1, TAK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MAPKAPK-2 (MK2) p38->MK2 ATF2 ATF-2 (Transcription) p38->ATF2 Inhibitors INHIBITION POINT SB203580 / BIRB 796 Inhibitors->p38 Blocks Catalytic Activity HSP27 HSP27 (Actin Remodeling) MK2->HSP27

Figure 2: p38 Signaling Cascade.[2][3] Inhibitors block the transfer of phosphate from p38 to downstream targets like MK2 and ATF2.

References
  • Cuenda, A., et al. (1995).[3] "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1."[1][2][3] FEBS Letters. Link

  • Pargellis, C., et al. (2002).[3] "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[5] Nature Structural Biology.[2][3] Link

  • Bain, J., et al. (2007).[3] "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal. Link

  • Fabian, M.A., et al. (2005).[3] "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology.[2][3] Link

  • Kumar, S., et al. (1997).[3] "Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site."[1][6][7][8] Journal of Biological Chemistry. Link

Sources

structure-activity relationship (SAR) studies of 2-(4-methyl-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-(4-methyl-1H-imidazol-2-yl)aniline , a versatile pharmacophore scaffold used in the development of kinase inhibitors, metal chelators, and fused heterocyclic drugs.

Executive Summary & Molecule Profile

This compound (CAS: 209251-84-3) represents a "privileged scaffold" in medicinal chemistry. It features a bidentate motif—an aniline amine and an imidazole nitrogen—capable of forming critical hydrogen bonds within enzyme active sites (particularly the ATP-binding hinge region of kinases) or chelating transition metals in metalloenzyme inhibitors.

Unlike fully elaborated drugs like SB203580 (a p38 MAPK inhibitor), this molecule serves as a minimalist probe or fragment for Structure-Activity Relationship (SAR) studies. It allows researchers to isolate the contribution of the imidazole-aniline core without the interference of peripheral substituents.

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 209251-84-3
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Key Pharmacophore 2-Aryl-imidazole (Hinge Binder / Bidentate Ligand)
Primary Applications Kinase inhibitor fragment, Benzimidazo[1,2-a]imidazole precursor, Metal chelation

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three vectors of modification, each probing a different interaction within a biological target.

The "Hinge Binding" Motif (Core Interaction)

In kinase inhibition, the imidazole N3 and the aniline NH₂ often mimic the adenine ring of ATP.

  • Imidazole N3 (Acceptor): Accepts a hydrogen bond from the backbone amide of the "hinge" region (e.g., Met109 in p38α).

  • Aniline NH₂ (Donor): Donates a hydrogen bond to the backbone carbonyl.

  • SAR Insight: Methylation of the aniline nitrogen (N-Me) typically abolishes activity by disrupting this donor capability or creating steric clash, confirming the necessity of the primary amine.

The C4-Methyl Group (Steric/Hydrophobic Probe)

The methyl group at the 4-position of the imidazole ring serves as a probe for the "gatekeeper" pocket or hydrophobic sub-pockets.

  • Methyl vs. H: The 4-methyl analog (this molecule) often shows 10-50x higher potency than the des-methyl analog due to favorable hydrophobic packing and restricted rotation of the imidazole ring.

  • Methyl vs. Phenyl (e.g., SB203580): Replacing the methyl with a 4-fluorophenyl group dramatically increases potency and selectivity for p38 MAPK but reduces "fragment-like" ligand efficiency (LE).

The Aniline Ring (Electronic Tuning)

Substituents on the aniline ring modulate the pKa of the imidazole and the overall solubility.

  • Electron Withdrawing Groups (EWGs): (e.g., F, Cl at position 4 or 5 of aniline) lower the pKa, potentially improving membrane permeability but weakening the H-bond acceptor strength of the imidazole.

  • Cyclization Potential: The ortho-amino group is perfectly positioned for oxidative cyclization with the imidazole nitrogen to form benzimidazo[1,2-a]imidazoles , a class of DNA intercalators and topoisomerase inhibitors.

Comparative Performance: Alternatives & Analogs

This section compares the this compound scaffold against established alternatives in the context of p38 MAPK inhibition and synthetic utility .

Table 1: Comparative Profile of Imidazole-Based Scaffolds
FeatureThis compound SB203580 (Reference Drug)2-(2-aminophenyl)benzimidazole
Role Fragment / Building BlockPotent Inhibitor / Tool CompoundAlternative Scaffold
Molecular Weight 173.21 Da (Fragment)377.43 Da (Drug-like)209.25 Da
p38 MAPK IC₅₀ > 10 µM (Weak binder)~50 nM (Potent)> 50 µM
Binding Mode Bidentate (Hinge only)Tridentate (Hinge + Hydrophobic Pocket)Bidentate (Planar, rigid)
Synthetic Utility High (Precursor to fused rings)Low (End product)High (Precursor to benzimidazo-benzimidazoles)
Solubility High (DMSO, MeOH)Low (DMSO only)Moderate
Experimental Insight: Why use the Fragment?

While SB203580 is a potent inhibitor, it is "promiscuous" (inhibits CK1, RIPK2). Using the smaller This compound fragment allows researchers to:

  • Grow the molecule into novel chemical space (Fragment-Based Drug Discovery).

  • Validate the binding mode using X-ray crystallography without the flexible "tail" of larger drugs.

Mechanistic Visualization

Pathway Diagram: From Scaffold to Inhibition

The following diagram illustrates how this scaffold interferes with the p38 MAPK signaling pathway and its synthetic evolution into fused heterocycles.

SAR_Pathway cluster_chem Chemical Space cluster_bio Biological Pathway (p38 MAPK) Scaffold This compound (The Fragment) FusedRing Benzimidazo[1,2-a]imidazole (Fused Derivative) Scaffold->FusedRing Oxidative Cyclization (Synthetic Application) Drug SB203580 Analog (Fully Elaborated) Scaffold->Drug SAR Optimization (Add Hydrophobic Groups) p38 p38 MAPK (Target Enzyme) Scaffold->p38 Weak Binding (Fragment Screening) Drug->p38 Inhibits (ATP Competitive) ATP ATP ATP->p38 Activates Substrates Downstream Substrates (MAPKAPK2, ATF2) p38->Substrates Phosphorylation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) Substrates->Inflammation Gene Expression

Caption: The dual role of this compound as a chemical precursor for fused rings and a biological fragment for kinase inhibition.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the scaffold and a standard assay to evaluate its activity.

Protocol A: Synthesis of this compound

Objective: Synthesize the scaffold from readily available precursors. Mechanism: Condensation of 2-aminobenzaldehyde with methylglyoxal in the presence of ammonia.

  • Reagents:

    • 2-Aminobenzaldehyde (1.0 eq)

    • Methylglyoxal (40% aq. solution, 1.2 eq)

    • Ammonium hydroxide (28% NH₃, excess)

    • Ethanol (Solvent)[1]

  • Procedure:

    • Step 1: Dissolve 2-aminobenzaldehyde (10 mmol) in Ethanol (20 mL).

    • Step 2: Cool the solution to 0°C in an ice bath.

    • Step 3: Add Methylglyoxal dropwise over 15 minutes.

    • Step 4: Add Ammonium hydroxide (5 mL) slowly. The solution will darken.

    • Step 5: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight (12h).

    • Step 6: Evaporate the solvent under reduced pressure.

    • Step 7: Purify the residue via column chromatography (SiO₂, DCM:MeOH 95:5).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for imidazole C-H singlet (~7.5 ppm) and methyl doublet/singlet (~2.2 ppm). The aniline NH₂ should appear as a broad singlet (~6.0 ppm).

Protocol B: p38 MAPK Binding Assay (Fragment Screening)

Objective: Determine the binding affinity (IC₅₀ or K_d) of the scaffold.

  • System: FRET-based binding assay (e.g., LanthaScreen™).

  • Reagents:

    • Recombinant p38α MAPK (active).

    • Alexa Fluor® 647-labeled ATP tracer.

    • Europium-labeled anti-GST antibody (binds to GST-p38).

  • Workflow:

    • Step 1: Prepare a serial dilution of this compound in DMSO (Top conc: 1 mM).

    • Step 2: Add kinase/antibody mixture to a 384-well plate.

    • Step 3: Add the compound dilution. Incubate for 1 hour at RT.

    • Step 4: Add the Tracer (ATP analog). Incubate for 1 hour.

    • Step 5: Read TR-FRET signal (Excitation: 340 nm, Emission: 665 nm / 615 nm).

  • Data Analysis:

    • Calculate the Emission Ratio (665/615).

    • Plot % Inhibition vs. Log[Compound].

    • Expected Result: IC₅₀ > 10 µM (Weak binder). This validates the need for SAR optimization (e.g., adding a 4-fluorophenyl group) to reach nanomolar potency.

References

  • Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry.

  • Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." Journal of Medicinal Chemistry.

  • Kamal, A., et al. (2015). "Benzimidazo[1,2-a]imidazoles as a new class of DNA minor groove binders: Synthesis, cytotoxicity and DNA interaction studies." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025). "Application Notes for SAR Studies of Imidazole-Aniline Scaffolds." BenchChem Technical Library.

Sources

Technical Guide: Off-Target Analysis of 2-(4-methyl-1H-imidazol-2-yl)aniline (SB203580)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-methyl-1H-imidazol-2-yl)aniline , widely recognized by its code name SB203580 , is a pyridinyl imidazole inhibitor historically used to target p38 MAPK (specifically p38


 and p38

).[1] While it remains a staple in academic literature, its utility is compromised by significant off-target promiscuity that can lead to misinterpretation of biological data.

This guide provides a rigorous analysis of these off-target effects, specifically the paradoxical activation of the Raf-ERK pathway and inhibition of CK1/RIP2. It compares SB203580 against modern, more selective alternatives like Skepinone-L and BIRB 796 , providing a roadmap for experimental validation to ensure data integrity.

Part 1: Mechanistic Profile & The "Promiscuity" Problem

Binding Mechanism

SB203580 is a Type I ATP-competitive inhibitor . It binds to the ATP-binding pocket of p38 MAPK in the active conformation (DFG-in).

  • Primary Targets: p38

    
     (MAPK14) and p38
    
    
    
    (MAPK11).[2]
  • Selectivity Determinant: The "Gatekeeper" residue.[3][4] SB203580 requires a small gatekeeper residue (Threonine 106 in p38

    
    ) to access a hydrophobic pocket. Kinases with larger gatekeeper residues (e.g., Methionine) are generally resistant.
    
The Off-Target Landscape

Despite the gatekeeper selectivity, SB203580 exhibits "polypharmacology" at concentrations commonly used in cell-based assays (>1


M).
1. Paradoxical Raf-1 Activation (The ERK Artifact)

The most critical artifact of SB203580 is the unintended activation of the Raf-MEK-ERK pathway. At concentrations


10 

M, SB203580 can bind to Raf-1 (C-Raf). Unlike p38 inhibition, this binding can induce Raf dimerization and activation , leading to hyper-phosphorylation of ERK1/2.
  • Impact: Researchers studying p38-dependent apoptosis may falsely attribute cell survival signals to p38 inhibition, when they are actually caused by off-target ERK activation.

2. Inhibition of CK1 and RIP2

SB203580 inhibits Casein Kinase 1 (CK1


/

) and Receptor-Interacting Protein 2 (RIP2) with potency similar to p38.
  • CK1 Impact: CK1 regulates Wnt signaling and circadian rhythms. Using SB203580 in Wnt-related studies can yield false positives.

  • RIP2 Impact: RIP2 mediates NOD signaling. SB203580 can block inflammatory cytokine production via RIP2, independent of p38.

Part 2: Comparative Analysis of Alternatives

The following table contrasts SB203580 with its structural analog (SB202190) and superior alternatives (Skepinone-L, BIRB 796).

Table 1: Performance & Selectivity Profile
FeatureSB203580 SB202190 BIRB 796 (Doramapimod) Skepinone-L
Binding Mode Type I (ATP-competitive)Type I (ATP-competitive)Type II (Allosteric, DFG-out)Type I (ATP-competitive)
p38

IC

(Cell-free)
~50 nM~30 nM~4 nM~5 nM
Primary Selectivity Issue Raf-1 Activation , CK1, RIP2, GAKSimilar to SB203580; slightly higher potencyJNK2 (at high conc), but generally cleaner than SB seriesHighest Selectivity (Glycine flip interaction)
Paradoxical ERK Activation High Risk (>10

M)
High RiskLow RiskNegligible
Rec. Use Case Historical data comparison onlyHistorical comparisonStructural biology / Allosteric studiesGold Standard for p38

specific biology
Visualizing the Signaling & Off-Target Pathways[1]

The diagram below illustrates the intended blockade of p38 alongside the unintended "leakage" into the Raf/ERK and Wnt pathways caused by SB203580.

G Stimulus Stress / Cytokines MAPK_Cascade MAPK Cascade Stimulus->MAPK_Cascade p38 p38 MAPK (Target) MAPK_Cascade->p38 HSP27 HSP27 / MK2 (Intended Readout) p38->HSP27 Phosphorylation Raf1 Raf-1 (Off-Target) MEK MEK1/2 Raf1->MEK ERK ERK1/2 (Paradoxical Activation) MEK->ERK CK1 CK1 delta/epsilon (Off-Target) Wnt Wnt / Beta-Catenin CK1->Wnt Regulates SB203580 SB203580 (>10 uM) SB203580->p38 Inhibits SB203580->Raf1 Binds & Primes SB203580->CK1 Inhibits

Figure 1: Mechanistic map showing SB203580's primary inhibition of p38 alongside the paradoxical activation of the Raf-MEK-ERK axis and inhibition of CK1.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity when using SB203580, you must validate that observed phenotypes are p38-dependent and not off-target artifacts.

Protocol 1: The "Differential Concentration" Validation

Rationale: p38 is inhibited at low nanomolar concentrations (IC


 ~50 nM). Off-targets like Raf-1 and JNK typically require micromolar concentrations. If a phenotype only appears at 10-20 

M, it is likely an off-target effect.
  • Design: Treat cells with SB203580 at three log-step concentrations:

    • Low: 0.5

      
      M (Sufficient for p38, minimal off-target).
      
    • Medium: 5

      
      M (Standard usage).
      
    • High: 20

      
      M (High likelihood of off-target toxicity/Raf activation).
      
  • Readout: Measure the biological endpoint (e.g., cytokine release).

  • Interpretation:

    • True Positive: Effect saturates at 0.5–5

      
      M.
      
    • False Positive: Effect is absent at 0.5

      
      M but strong at 20 
      
      
      
      M.
Protocol 2: Western Blotting for Paradoxical Activation

Rationale: Confirm that the inhibitor is not activating the ERK pathway.

  • Lysate Preparation: Harvest cells treated with SB203580 (5-10

    
    M) at 0, 15, 30, and 60 minutes.
    
  • Targets:

    • Primary: Phospho-HSP27 (Ser82) or Phospho-MAPKAPK2 (Thr334) — Verifies p38 inhibition. (Note: Do not blot for p-p38 itself, as SB203580 prevents downstream phosphorylation but can actually increase phosphorylation of p38 upstream by preventing negative feedback loops).

    • Off-Target Control: Phospho-ERK1/2 (Thr202/Tyr204).

  • Analysis: If p-ERK levels increase significantly over baseline in the treated samples, the compound is inducing paradoxical activation.

Protocol 3: The "Rescue" Control (Gold Standard)

Use a Drug-Resistant Allele .

  • Transfect cells with a p38

    
     (T106M)  mutant.
    
  • The T106M mutation renders p38

    
     insensitive to SB203580 (steric clash) but catalytically active.
    
  • If SB203580 still causes the phenotype in T106M cells, the effect is off-target .

Validation Workflow Diagram

Workflow Start Start: Observed Phenotype with SB203580 (5-10 uM) Step1 Step 1: Dose De-escalation Test at 0.5 uM Start->Step1 Decision1 Phenotype Persists? Step1->Decision1 Step2 Step 2: Check ERK Status Western Blot: p-ERK1/2 Decision1->Step2 Yes Artifact ARTIFACT (Off-Target) Decision1->Artifact No Decision2 p-ERK Increased? Step2->Decision2 Step3 Step 3: Alternative Inhibitor Test Skepinone-L (100 nM) Decision2->Step3 No Decision2->Artifact Yes (Raf Effect) Decision3 Phenotype Reproduced? Step3->Decision3 Valid VALIDATED p38 Effect Decision3->Valid Yes Decision3->Artifact No

Figure 2: Decision tree for validating SB203580 experimental data.

References

  • Bain, J., et al. (2007).[5][6][7] The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.[5] Link[7]

  • Fabian, M. A., et al. (2005).[6] A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. Link

  • Koeberle, S. C., & Werz, O. (2014). Multi-target approach for natural products in inflammation. Drug Discovery Today, 19(12), 1871-1882. (Discusses Skepinone-L selectivity).[1][8][9][10][11][12] Link

  • Hall-Jackson, C. A., et al. (1999).[3] Paradoxical activation of Raf by a novel Raf inhibitor.[3] Chemistry & Biology, 6(8), 559–568. (Mechanistic basis of Raf activation by SB compounds). Link

  • Schindler, J. F., et al. (2007). Crystal structure of the p38alpha-MAPK inhibitor complex.[3] Journal of Biological Chemistry. (Structural basis of Type I vs Type II binding). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-methyl-1H-imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 2-(4-methyl-1H-imidazol-2-yl)aniline. As a compound featuring both an aniline and an imidazole moiety, it requires careful management predicated on a thorough understanding of its potential chemical hazards.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering procedural steps and explaining the scientific rationale behind them to ensure operational safety and regulatory compliance.

Part 1: Core Safety Directives & Hazard Analysis

Before handling or initiating any disposal procedures, a complete understanding of the associated risks is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural components—aniline and imidazole derivatives—provide a strong basis for hazard assessment. Aniline and its derivatives are recognized for their potential toxicity, including carcinogenicity and mutagenicity, and present a significant hazard to aquatic ecosystems.[3][4][5][6][7]

Hazard Profile Summary

The risk profile for this compound is inferred from analogous compounds. It must be treated as hazardous waste until or unless a formal toxicological assessment proves otherwise.

Hazard CategoryDescriptionRationale & Supporting Sources
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[7][8][9]Aniline derivatives are readily absorbed through the skin and can cause systemic toxicity.[6][10]
Organ Toxicity Suspected of causing damage to organs through prolonged or repeated exposure.[7]Aniline is a known carcinogen and mutagen.[6][11]
Skin/Eye Irritation Causes skin irritation and serious eye irritation/damage.[8][12]This is a common characteristic of amine compounds.[8]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[7][9][13]Aniline and its derivatives are persistent environmental contaminants that must not enter waterways.[3][14]
Mandatory Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted with appropriate PPE to create a reliable barrier against exposure. Operations should ideally be performed within a certified chemical fume hood.[6][13]

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical splash goggles.[12][13]Protects eyes from splashes or contact with solid particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[6][13]Prevents dermal absorption, a primary route of exposure for anilines.
Body Protection Standard or flame-resistant laboratory coat.[13]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.[13]Required if there is a risk of generating dust or aerosols, preventing inhalation.

Part 2: Systematic Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [8][13]

Step 1: Waste Segregation and Characterization

Proper segregation is the foundation of safe chemical waste management. Do not mix this waste stream with others unless explicitly authorized by your institution's Environmental Health & Safety (EHS) office.[15][16]

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.[13]

    • All contaminated disposables, including weighing papers, pipette tips, gloves, and bench paper, must be placed in a separate, sealed hazardous waste container.[13][16]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).[13]

    • The container must be compatible with all components of the liquid waste.

Step 2: Containerization and Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel.

  • Container Selection: Use only containers that are in good condition, compatible with the chemical, and have a secure, tightly sealing lid.[14][16]

  • Labeling Requirements: The container must be clearly labeled with:

    • The words "Hazardous Waste" .[13][16]

    • The full chemical name: "this compound" .[16]

    • For liquid waste, list all solvent components and their approximate concentrations.[13]

    • An indication of the primary hazards (e.g., "Toxic," "Environmental Hazard").

Step 3: Interim Storage at Satellite Accumulation Area

Collected waste must be stored safely and securely pending collection by trained EHS personnel or a licensed contractor.

  • Location: Store waste containers in a designated and secure satellite accumulation area for hazardous waste.[13]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant bin or tray to contain any potential leaks.[13]

  • Environment: The storage area must be well-ventilated and segregated from incompatible chemicals, particularly strong oxidizing agents and acids.[11][13]

  • Security: Keep all waste containers securely sealed and stored in a locked or controlled-access area.[8][13][14]

Step 4: Final Disposal and Treatment

Final disposal must be conducted through your institution's official hazardous waste management program.

  • Contact EHS: Schedule a pickup with your institution's EHS department. Provide them with a full characterization of the waste.

  • Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company. The typical disposal route for this type of organic chemical is high-temperature incineration.

  • Wastewater Treatment: For dilute aqueous waste streams, advanced oxidation processes (AOPs) are recognized as an effective technology for breaking down aniline and its derivatives prior to final disposal.[3][5]

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Spill Response Workflow

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Risk (Small vs. Large) Spill->Assess EvacuateLarge IMMEDIATELY EVACUATE AREA Prevent Entry Assess->EvacuateLarge Large Spill DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess->DonPPE Small, Manageable Spill ContactEHS Contact EHS / Emergency Response (e.g., 911) EvacuateLarge->ContactEHS Ventilate Ensure Area is Ventilated (Use Fume Hood if possible) DonPPE->Ventilate Contain Contain Spill with Inert Absorbent (Vermiculite, Sand) Ventilate->Contain Collect Carefully Collect Absorbed Material Into Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area (Solvent wash, then soap & water) Collect->Decontaminate DisposeMaterials Dispose of all cleaning materials as hazardous waste Decontaminate->DisposeMaterials End Procedure Complete DisposeMaterials->End

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
2-(4-methyl-1H-imidazol-2-yl)aniline
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2-(4-methyl-1H-imidazol-2-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.